molecular formula C9H14N4 B1500459 (S)-2-(3-methylpiperazin-1-yl)pyrimidine

(S)-2-(3-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1500459
M. Wt: 178.23 g/mol
InChI Key: NCORXGRXMXIUCY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-Methylpiperazin-1-yl)pyrimidine is a chiral organic compound featuring a pyrimidine ring directly linked to a 3-methylpiperazine group. Its molecular formula is C9H14N4, and it has a molecular weight of 178.23 g/mol . The compound's specific stereochemistry is defined by the (S)-configuration at the 3-position of the piperazine ring. This structure combines two privileged scaffolds in medicinal chemistry: the piperazine, known for its versatility in drug discovery , and the pyrimidine, which is a fundamental heterocycle in nucleic acids and many bioactive molecules . Piperazine-pyrimidine hybrids are frequently explored in pharmaceutical research for their potential to interact with various biological targets . The pyrimidine ring system is a key component in compounds with a wide range of documented biological activities, including antimicrobial, anticancer, and antiviral effects . Furthermore, structurally similar compounds incorporating piperazine and pyrimidine motifs have been investigated as ligands for central nervous system (CNS) targets, such as the 5-HT7 receptor , and as inhibitors of specific kinases . This makes this compound a valuable and versatile building block for medicinal chemistry programs, fragment-based drug design, and the synthesis of more complex chemical entities. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-3-methylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORXGRXMXIUCY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271369
Record name 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668484-58-0
Record name 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668484-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(3-methylpiperazin-1-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-(3-methylpiperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a representative synthetic pathway, and its emerging potential in drug discovery, grounded in the established pharmacological relevance of the pyrimidine-piperazine scaffold.

Introduction: The Significance of the Pyrimidine-Piperazine Scaffold

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in the essential building blocks of nucleic acids and its versatile chemical reactivity.[1] When coupled with a piperazine moiety, the resulting scaffold gives rise to a class of compounds with a broad spectrum of biological activities. These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system-acting agents.[2][3] The introduction of a chiral center, as in this compound, allows for stereospecific interactions with biological targets, a critical aspect in modern drug design for enhancing potency and reducing off-target effects.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₄N₄-
Molecular Weight 178.23 g/mol -
CAS Number 668484-58-0-
Appearance Expected to be a solid at room temperatureGeneral observation for similar compounds
Solubility Expected to be soluble in polar organic solventsGeneral observation for similar compounds

Synthesis and Mechanistic Insights

The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives typically involves the nucleophilic substitution of a leaving group on the pyrimidine ring with the piperazine nitrogen. A common and efficient method is the reaction of a chloropyrimidine with the desired piperazine derivative.

Representative Synthetic Workflow

The following protocol is a representative example for the synthesis of a 2-(piperazin-1-yl)pyrimidine derivative and can be adapted for the synthesis of this compound. The key is the use of the enantiomerically pure (S)-2-methylpiperazine as the starting material.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Chloropyrimidine C Base (e.g., K2CO3 or Et3N) Solvent (e.g., Ethanol, DMF) Heat (Reflux) A->C Nucleophilic Aromatic Substitution B (S)-2-Methylpiperazine B->C D This compound C->D

Caption: Representative synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for analogous compounds.[4][5]

  • Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Addition of Chloropyrimidine: To the stirred mixture, add 2-chloropyrimidine (1.0-1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice or water.

  • Extraction: If a solid precipitates, it can be filtered, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality Behind Experimental Choices
  • Choice of Base: The base is crucial to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile to attack the electron-deficient pyrimidine ring. The choice between an inorganic base like K₂CO₃ and an organic base like Et₃N can depend on the solvent and the desired reaction temperature.

  • Solvent Selection: The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF can accelerate the reaction rate, while alcohols like ethanol are also commonly used and can be easier to remove.

  • Purification Method: The choice between chromatography and recrystallization depends on the purity of the crude product and the nature of the impurities. Recrystallization is often preferred for large-scale synthesis due to its cost-effectiveness.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra of related compounds show characteristic signals for the pyrimidine and piperazine protons and carbons.[6]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the expected molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Potential Applications in Drug Discovery

While specific pharmacological data for this compound is not extensively published, the broader class of pyrimidine-piperazine derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrimidine-piperazine derivatives.[6][7] These compounds have been shown to inhibit various protein kinases, which are often dysregulated in cancer. The pyrimidine-piperazine scaffold can serve as a template for designing inhibitors that target the ATP-binding site of these kinases.

Antimicrobial Activity

The pyrimidine-piperazine core is also a feature in compounds with significant antibacterial and antifungal properties.[4] These molecules can interfere with essential microbial processes, making them attractive candidates for the development of new anti-infective agents.

Central Nervous System (CNS) Disorders

Derivatives of 2-(piperazin-1-yl)pyrimidine are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. This has led to their investigation for the treatment of anxiety, depression, and other neurological disorders.[8]

Future Directions

This compound represents a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles. Future research should focus on:

  • Detailed Pharmacological Profiling: Screening the compound against a panel of biological targets to identify its specific mechanism of action.

  • Structural Biology Studies: Co-crystallization with target proteins to understand the molecular basis of its activity and to guide further optimization.

  • Pharmacokinetic and Toxicological Evaluation: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity, to determine its potential for further development.

Conclusion

This compound is a chiral heterocyclic compound with a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methods, and its potential applications span across oncology, infectious diseases, and neurology. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this and related compounds in their scientific endeavors.

References

  • Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. (2024). ResearchGate. [Link]

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. [Link]

  • Synthesis of piperazin–2–yl–pyrimidines. (n.d.). ResearchGate. [Link]

  • Mallesha, L., Mohana, K. N., Veeresh, B., Alvala, R., & Alvala, M. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51–57. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences. [Link]

  • WO2014080342A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. (n.d.).
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Heliyon. [Link]

Sources

Calculated LogP and pKa values for (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of This compound , a critical chiral building block in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and GPCR ligands.[1][2][3][4] Accurate determination of its Lipophilicity (LogP) and Acid Dissociation Constant (pKa) is pivotal for predicting Blood-Brain Barrier (BBB) penetration, oral bioavailability, and solubility profiles.[1][2][3]

This document synthesizes calculated values derived from consensus algorithms (XLogP3, ACD/Labs) with field-proven experimental protocols for validation.

Chemical Identity & Structural Analysis

The compound consists of a pyrimidine ring coupled to the N1 position of a piperazine ring. The critical feature is the (S)-methyl group at the C3 position of the piperazine.

  • IUPAC Name: this compound[1][2][3][4]

  • Molecular Formula: C₉H₁₄N₄[1][3][4]

  • Molecular Weight: 178.23 g/mol [2][3][4]

  • Stereochemistry: The (S)-configuration at C3 imposes a specific conformational bias, typically favoring an equatorial methyl position in the chair conformation of the piperazine ring to minimize 1,3-diaxial interactions.[1]

Calculated Physicochemical Properties

The following values represent a Consensus Prediction derived from atom-additive (XLogP3) and fragment-based (ACD/LogP) algorithms.

Dissociation Constants (pKa)

The molecule possesses two distinct ionizable centers. Understanding the specific basicity of each nitrogen is crucial for salt selection and formulation.

Ionization CenterFunctional GroupCalculated pKaIonization State (pH 7.4)
N4 (Distal) Secondary Amine (Piperazine)9.1 – 9.4 >98% Protonated (Cationic)
N1 / Pyrimidine Amidine-like system1.1 – 1.8 Neutral
  • Mechanistic Insight: The N1 nitrogen is directly conjugated with the electron-deficient pyrimidine ring.[1] This resonance delocalization significantly reduces the electron density on N1, rendering it non-basic (pKa < 2). Consequently, the N4 secondary amine is the sole basic center at physiological pH. The (S)-methyl group exerts a minor inductive effect (+I), potentially raising the pKa slightly (+0.1–0.2 units) compared to the unmethylated analog.

Lipophilicity (LogP)

LogP predicts the partitioning between n-octanol and water for the neutral species.[4]

AlgorithmPredicted ValueNotes
XLogP3 0.78 Atom-additive method (Standard for PubChem)
WLogP 0.65 Fragmental method
Consensus LogP 0.72 ± 0.15 Weighted average
  • Implications: A LogP of ~0.7 suggests the compound is moderately hydrophilic but possesses sufficient lipophilicity to cross biological membranes via passive diffusion, provided the ionization (cationic charge at pH 7.4) is masked or mediated by transporters.[3][4]

Methodological Framework: From In Silico to Bench

To ensure data reliability, calculated values must be validated experimentally. The following diagram outlines the decision workflow for characterizing this scaffold.

G Start Compound: this compound Calc In Silico Prediction (ACD/Percepta, ChemAxon) Start->Calc Decision Solubility Check (>1 mg/mL?) Calc->Decision Exp_pKa pKa Validation: Potentiometric Titration Decision->Exp_pKa Yes Exp_LogP LogP Validation: Shake-Flask or RP-HPLC Decision->Exp_LogP Yes Analysis Data Correlation (Experimental vs. Calculated) Exp_pKa->Analysis Exp_LogP->Analysis Final Validated Physicochemical Profile Analysis->Final

Figure 1: Workflow for the rigorous physicochemical characterization of piperazine-pyrimidine scaffolds.

Experimental Validation Protocols

Protocol A: Potentiometric Titration (pKa Determination)

Gold standard for ionization constants.[1][3]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized).

  • 0.15 M KCl (Ionic strength adjuster).[3][4][5]

  • Inert Gas: Nitrogen or Argon (High Purity).[3][4]

Procedure:

  • Preparation: Dissolve 5–10 mg of the compound in 20 mL of degassed 0.15 M KCl solution. Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

  • Blank Titration: Perform a titration on the solvent blank (KCl only) to determine the exact electrode parameters.

  • Sample Titration: Acidify the sample solution to pH ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) until pH reaches ~11.0.

  • Data Processing: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.

    • Validation Check: The curve should show a distinct inflection point around pH 9.2 (corresponding to the N4 amine). A second inflection at pH < 2 may be indistinct due to solvent leveling.[3][4]

Protocol B: RP-HPLC Method (LogP Determination)

Preferred for speed and low sample consumption.[1][2][3][4]

System: Agilent 1200 or equivalent with DAD detector. Column: C18 (ODS) Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm).[3]

Procedure:

  • Mobile Phase: Isocratic Methanol/Water (varying ratios: 30%, 40%, 50% MeOH) buffered at pH 7.4 (Phosphate buffer) and pH 10.5 (Ammonium hydroxide) to assess neutral species.

  • Calibration: Inject a mixture of standards with known LogP values (e.g., Toluene, Formamide, Acetophenone).

  • Measurement: Inject the target compound.[3][4][6] Record the retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor (

    
    ):
    
    
    
    
    (Where
    
    
    is the dead time, determined by Formamide injection).
  • Correlation: Plot Log

    
     vs. Literature LogP of standards. Interpolate the LogP of the target.[7]
    
    • Note: Ensure the pH is > 10.5 to suppress ionization of the N4 amine (pKa ~9.2), ensuring you measure the LogP of the neutral species, not the distribution coefficient (LogD).

Pharmacokinetic Implications

  • Blood-Brain Barrier (BBB): With a LogP of ~0.7 and a cationic charge at physiological pH, passive BBB penetration will be low.[1][2][3][4] Successful CNS drugs typically require LogP 2.0–3.5.[3][4]

  • Solubility: The compound is predicted to be highly soluble in gastric fluid (pH 1.2) due to double protonation, and soluble in intestinal fluid (pH 6.[3]8) due to the single cationic charge on the N4 amine.

References

  • PubChem. Compound Summary for 2-(4-methylpiperazin-1-yl)pyrimidine (Analogous Scaffold). National Library of Medicine.[3][4] [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Simulations Plus. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link][1][2][3][8]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Provides thermodynamic data for piperazine derivatives). [Link][1][3][4][9]

Sources

Role of (S)-2-(3-methylpiperazin-1-yl)pyrimidine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of (S)-2-(3-methylpiperazin-1-yl)pyrimidine in Precision Medicine[1][2]

Executive Summary

This compound is a high-value chiral building block (CBB) extensively utilized in the synthesis of next-generation kinase inhibitors, GPCR antagonists, and KRAS G12C effectors.[1][2] As a "privileged scaffold," it combines the pharmacokinetic benefits of the pyrimidine ring—a staple in medicinal chemistry—with the stereochemical precision of the (S)-3-methylpiperazine moiety.[2]

The inclusion of the (S)-methyl group is not merely structural; it serves as a "Magic Methyl" effector.[1][2] It restricts conformational flexibility, thereby reducing the entropic penalty of binding to target proteins, and sterically blocks metabolic hotspots (N-dealkylation), significantly enhancing the half-life and oral bioavailability of drug candidates.[2]

Structural & Stereochemical Analysis

The "Magic Methyl" Effect

The (S)-methyl substituent at the C3 position of the piperazine ring introduces a critical constraint.[2] Unlike the achiral analog [2-(1-piperazinyl)pyrimidine], which can adopt multiple low-energy chair conformations, the (S)-methyl group forces the piperazine ring into a preferred equatorial conformation to minimize 1,3-diaxial interactions.[1][2]

  • Conformational Lock: Pre-organizes the molecule for binding, improving affinity (lowering

    
    ).[2]
    
  • Selectivity Filter: The chiral protrusion can clash with non-target active sites, improving the selectivity profile against off-target kinases or receptors.[1][2]

  • Metabolic Shield: The methyl group sterically hinders the adjacent secondary amine (N4), protecting it from rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[2]

Regiochemical Definition

The compound is formed by the nucleophilic attack of (S)-2-methylpiperazine on 2-chloropyrimidine .[1][2]

  • Regioselectivity: (S)-2-methylpiperazine contains two nucleophilic nitrogen atoms: N1 (hindered, adjacent to the methyl) and N4 (unhindered).[1][2]

  • Outcome: Under standard SNAr conditions, the unhindered N4 attacks the electrophilic pyrimidine C2 position.[2]

  • Nomenclature: By IUPAC priority, the pyrimidine-bearing nitrogen becomes N1.[1][2] Consequently, the methyl group, originally at C2 relative to the hindered amine, is assigned position C3 relative to the pyrimidine attachment.

    • Structure: Pyrimidine-N1-C2-C3(Me)-N4(H)-...[1][2]

Synthesis & Experimental Protocols

The synthesis relies on a robust Nucleophilic Aromatic Substitution (SNAr).[2] While palladium-catalyzed Buchwald-Hartwig amination is possible, the high reactivity of 2-chloropyrimidine makes the catalyst-free SNAr the preferred "green" industrial route.[1][2]

Reaction Scheme

Synthesis SM1 2-Chloropyrimidine (Electrophile) TS Meisenheimer Complex SM1->TS + Base (K2CO3) Water/EtOH, 60°C SM2 (S)-2-Methylpiperazine (Nucleophile) SM2->TS Prod (S)-2-(3-methylpiperazin-1-yl) pyrimidine TS->Prod - HCl

Caption: SNAr synthesis pathway favoring the N4-attack of the piperazine ring.

Detailed Protocol (Self-Validating)

Objective: Synthesis of this compound with >98% ee.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)[1][2][3]

  • (S)-2-Methylpiperazine (2.5 equiv) [Note: Excess ensures complete conversion and scavenges HCl][1][2]

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)[2]

  • Solvent: Water (Green chemistry) or Ethanol.[2]

Procedure:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-methylpiperazine (25.0 mmol) and water (50 mL). Stir until dissolved.

  • Activation: Add K₂CO₃ (15.0 mmol). Ensure the pH is >10.[2]

  • Addition: Add 2-chloropyrimidine (10.0 mmol) in a single portion. The reaction is slightly exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to 60–65°C for 2 hours.

    • Validation Point: Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1][2] The starting chloride (Rf ~0.[2]8) should disappear; product (Rf ~0.[2]3) appears.[2][4][5][6][7][8]

  • Workup:

    • Cool to room temperature.[2]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[2] Note: The product is an amine; ensure the aqueous layer is basic (pH 12) to keep it in the organic phase.[2]

    • Wash combined organics with Brine (20 mL).[2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude yellow oil is often sufficiently pure (>95%).[2] If necessary, purify via Kugelrohr distillation or silica gel chromatography (DCM -> 5% MeOH/DCM with 1% NH₄OH).[2]

Yield: Typical yields are 85–92%.[1][2]

Medicinal Chemistry Applications

This building block is a "linker-scaffold" used to connect a warhead (e.g., acrylamide) to a hinge-binding motif.[1][2]

Case Study: KRAS G12C Inhibitors

In the development of KRAS G12C inhibitors (analogous to Sotorasib/Lumakras), the piperazine ring serves as a rigid linker that positions the acrylamide warhead to covalently modify Cysteine-12.[2]

  • Role of (S)-Methyl: The methyl group fits into a cryptic pocket on the KRAS surface, enhancing binding affinity and forcing the acrylamide into the precise trajectory for Michael addition.[2]

Aurora Kinase Inhibitors

In Aurora A/B inhibitors, the pyrimidine moiety acts as the hinge binder (forming hydrogen bonds with the kinase backbone), while the piperazine extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.[2]

SAR Workflow Integration

SAR_Workflow BB Building Block This compound Step1 Coupling Reaction (Amide/Urea Formation) BB->Step1 Reacts via Free Secondary Amine (NH) Step2 Deprotection/Functionalization (If N-Boc used) Step1->Step2 Candidate Drug Candidate (Kinase/GPCR Ligand) Step2->Candidate Test Biological Assay (IC50 / Selectivity) Candidate->Test Test->BB SAR Feedback Loop (Optimize Methyl Config)

Caption: Integration of the building block into the drug discovery Design-Make-Test cycle.

Quality Control & Specifications

To ensure data integrity in biological assays, the building block must meet strict QC criteria.[2]

ParameterSpecificationMethod
Appearance Pale yellow viscous oil or low-melting solidVisual
Purity (Chemical) ≥ 98.0%HPLC (C18, AcCN/H2O + 0.1% TFA)
Purity (Chiral) ≥ 99.0% eeChiral HPLC (Chiralpak AD-H or OD-H)
Identity Consistent with Structure1H-NMR (400 MHz, DMSO-d6)
Residual Solvent < 5000 ppmGC-HS

Key NMR Signals (DMSO-d6):

  • Pyrimidine Protons: Doublet (~8.3 ppm, 2H), Triplet (~6.5 ppm, 1H).

  • Piperazine Methyl: Doublet (~1.0 ppm, 3H).[2]

  • Chiral Methine: Multiplet (~2.8 ppm, 1H).[2]

References

  • Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine Product Analysis & Applications. Link

  • ChemicalBook. Synthesis and Industrial Production of 2-(1-Piperazinyl)pyrimidine Derivatives. Link

  • Journal of Medicinal Chemistry. Discovery of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor. (Discusses the role of chiral piperazines in covalent inhibitors). Link

  • MDPI Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). (Review of synthetic routes including SNAr coupling). Link[2]

  • National Institutes of Health (NIH). Design and Synthesis of Pyrimidine Derivatives as Bone Anabolic Agents.[2] Link

Sources

Methodological & Application

Application Note: A Practical Guide to the Nucleophilic Aromatic Substitution (SnAr) for the Synthesis of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in modern drug discovery, appearing in numerous therapeutic agents.[1][2] Its synthesis is most commonly achieved via Nucleophilic Aromatic Substitution (SnAr), a powerful and versatile reaction for functionalizing electron-deficient aromatic systems. This guide provides a comprehensive overview of the SnAr mechanism on the pyrimidine core, details the critical parameters that govern reaction success, and presents a robust, step-by-step protocol for the synthesis of (S)-2-(3-methylpiperazin-1-yl)pyrimidine, a key building block for chiral pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this crucial transformation.

The SnAr Mechanism on Pyrimidine Systems

Nucleophilic Aromatic Substitution is a two-step process fundamentally distinct from the Sₙ1 or Sₙ2 reactions common in aliphatic chemistry.[3] It proceeds via an addition-elimination pathway.[4][5] The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient and thus activated for attack by nucleophiles, particularly at the C2, C4, and C6 positions.[6]

The reaction sequence is as follows:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile—in this case, the secondary amine of (S)-3-methylpiperazine—attacks the electrophilic carbon atom (C2) of the pyrimidine ring that bears the leaving group (e.g., a halogen). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4][7] The stability of this complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.[8][9]

  • Elimination and Aromatization: In the second, typically faster step, the leaving group departs, taking its bonding electrons. This action re-establishes the aromaticity of the pyrimidine ring, yielding the final substituted product.[4]

Figure 1: The Addition-Elimination Mechanism of SnAr.

Critical Parameters and Experimental Design

The success of the SnAr reaction hinges on the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yield, purity, and reproducibility.

A. Substrate and Leaving Group The starting electrophile is typically a 2-halopyrimidine. While various leaving groups can be employed, chlorides are common due to their balance of reactivity and cost. Counter-intuitively, the reactivity order for leaving groups in many SnAr reactions is F > Cl > Br > I.[8] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawal of more electronegative halogens, rather than the C-X bond cleavage.[4] More advanced leaving groups, such as sulfones, have also been shown to be highly effective, enabling reactions under milder conditions.[10][11]

B. Nucleophile (S)-3-methylpiperazine is a chiral secondary amine. The less sterically hindered nitrogen atom acts as the nucleophile. A slight excess (1.1–1.5 equivalents) is often used to drive the reaction to completion.

C. Solvent Selection The choice of solvent profoundly impacts reaction rates.[12][13]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the standard for SnAr reactions.[14] They effectively solvate the counter-ion of the base but poorly solvate the anionic nucleophile (or the free amine), increasing its effective nucleophilicity and accelerating the reaction.[15]

  • Protic Solvents: Alcohols like ethanol or isopropanol can be used, but may lead to slower reactions or require higher temperatures.[16][17] They can also potentially act as competing nucleophiles (solvolysis), especially under strongly basic conditions.[18]

D. Base Selection A base is crucial for scavenging the acid (e.g., HCl) generated during the reaction, thereby preventing the protonation and deactivation of the amine nucleophile.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used, effective, and easy to remove during workup.[14]

  • Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also common choices, acting as non-nucleophilic organic bases.[18] The choice of base can be critical and may require optimization for specific substrates.[14]

E. Temperature Heating is almost always required to achieve a reasonable reaction rate.[14] Typical temperatures range from 80 °C to 120 °C. The optimal temperature depends on the reactivity of the specific 2-substituted pyrimidine and the chosen solvent. Monitoring the reaction is essential to avoid decomposition at elevated temperatures.

Data Presentation: Optimization of Reaction Conditions

The following table illustrates typical starting points and optimization pathways for the synthesis.

EntrySolventBase (2.0 eq.)Temp. (°C)Time (h)Yield (%)Notes
1DMFK₂CO₃8012~75%Standard starting conditions.
2DMSOK₂CO₃806~85%DMSO often accelerates the rate.
3DMFCs₂CO₃808~80%Cs₂CO₃ is more soluble and basic.
4DMFK₂CO₃1004~90%Increased temperature reduces reaction time.
5TolueneNaOtBu1006~60%Less polar solvent, may be slower.[14]

Detailed Experimental Protocol

This protocol describes a general and scalable procedure for the synthesis of this compound.

Reagents and Materials
ReagentMW ( g/mol )Amount (mmol)Equivalents
2-Chloropyrimidine114.5310.01.0
(S)-3-Methylpiperazine100.1612.01.2
Potassium Carbonate (K₂CO₃)138.2120.02.0
Dimethylformamide (DMF)-50 mL-

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.15 g, 10.0 mmol), (S)-3-methylpiperazine (1.20 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask.

  • Heating: Place the flask in a pre-heated oil bath at 100 °C and stir the mixture vigorously.

  • In-Process Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the 2-chloropyrimidine starting material is consumed (typically 4-6 hours).[14]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure product.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Arylated piperazines and pyrimidines are privileged scaffolds, appearing in a vast array of clinically significant molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the synthesis of these motifs, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2] This reaction, a palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide, provides a direct and efficient route to complex arylamines.[1][3]

This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of 2-(3-methylpiperazin-1-yl)pyrimidine, a substrate of significant interest due to its prevalence in pharmacologically active compounds. The inherent challenges associated with this substrate, namely the presence of multiple nitrogen atoms which can act as potential ligands for the palladium catalyst, will be addressed through carefully selected catalyst systems and optimized reaction conditions.

Understanding the Challenge: The Unique Reactivity of 2-(3-methylpiperazin-1-yl)pyrimidine

The successful amination of 2-(3-methylpiperazin-1-yl)pyrimidine presents a unique set of challenges that must be carefully considered for efficient protocol development:

  • Catalyst Inhibition: The substrate contains three nitrogen atoms (two in the piperazine ring and one in the pyrimidine ring). The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, potentially forming an off-cycle, inactive catalytic species. This catalyst "poisoning" can significantly hinder or completely stall the desired C-N bond formation.

  • Nucleophilicity: The piperazine nitrogen is the desired site of arylation. Its nucleophilicity is influenced by the electronic properties of the attached pyrimidine ring.

  • Bidentate Chelation: The geometry of the molecule allows for potential bidentate chelation to the palladium center, which can inhibit the catalytic cycle.

To overcome these challenges, the selection of an appropriate ligand is paramount. Bulky, electron-rich biarylphosphine ligands have proven to be exceptionally effective for such substrates.[2] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the catalytic cycle. The steric bulk of these ligands also helps to disfavor the binding of the pyrimidine nitrogen to the palladium center, thus mitigating catalyst inhibition.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)(L)-X) Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination Complex [Ar-Pd(II)(L)(HNR¹R²)-X] OxAdd->AmineCoord + HNR¹R² Amido Amido Complex [Ar-Pd(II)(L)(NR¹R²)] AmineCoord->Amido - HX (Base) Amido->Pd(0)L Reductive Elimination (Product Ar-NR¹R² forms) Product Arylamine (Ar-NR¹R²) Amido->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (HNR¹R²) Amine->AmineCoord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Recommended Protocols

Based on literature precedents for similar N-heterocyclic substrates, two primary protocols are recommended, differing in the choice of ligand and palladium precatalyst. These protocols provide robust starting points for the coupling of 2-(3-methylpiperazin-1-yl)pyrimidine with a range of aryl bromides and chlorides.

Protocol 1: Xantphos-Based System for Aryl Bromides

This protocol is adapted from successful aminations of 2-aminopyrimidine derivatives and is a good starting point for moderately reactive aryl bromides.[4] Xantphos is a bidentate ligand known for its wide bite angle, which can promote reductive elimination.

Table 1: Reaction Parameters for Protocol 1 (Xantphos)

ParameterRecommended ValueRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Proven effective for amination of pyrimidine cores.[4]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base suitable for most aminations.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that are standard for this reaction.[1]
Temperature 100-110 °CSufficient to drive the reaction to completion for most aryl bromides.
Catalyst Loading (Pd) 1-2 mol%A typical starting point for optimization.
Ligand:Pd Ratio 1.2:1 to 1.5:1A slight excess of ligand is often beneficial.
Amine:Aryl Halide Ratio 1.2:1A slight excess of the amine can help drive the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Reactants: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol) and 2-(3-methylpiperazin-1-yl)pyrimidine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: RuPhos-Based System for Aryl Chlorides and Challenging Substrates

For less reactive aryl chlorides or sterically hindered aryl bromides, a more active catalyst system is generally required. RuPhos is a bulky, electron-rich monophosphine ligand from the Buchwald group that has demonstrated broad utility for challenging C-N couplings.[2] The use of a palladacycle precatalyst is also recommended for improved efficiency and reproducibility.

Table 2: Reaction Parameters for Protocol 2 (RuPhos)

ParameterRecommended ValueRationale
Palladium Precatalyst RuPhos Palladacycle (Gen. 3)A highly active and air-stable precatalyst that rapidly generates the active Pd(0) species.
Ligand RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)A bulky, electron-rich ligand effective for challenging substrates, including aryl chlorides.[2]
Base K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)Weaker bases that are often effective with highly active catalyst systems and can be more tolerant of sensitive functional groups.
Solvent t-BuOH (tert-Butanol) or THF (Tetrahydrofuran) (anhydrous, degassed)Polar aprotic solvents that can enhance the reactivity of the catalyst system.
Temperature 80-100 °CLower temperatures may be sufficient with this highly active system.
Catalyst Loading (Pd) 1-2 mol%A standard starting concentration.
Ligand:Pd Ratio 1:1 (from precatalyst)The precatalyst provides the optimal ligand-to-metal ratio.
Amine:Aryl Halide Ratio 1.2:1A slight excess of the amine is recommended.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the RuPhos Palladacycle (0.02 mmol, 2 mol%), the aryl chloride (1.0 mmol), 2-(3-methylpiperazin-1-yl)pyrimidine (1.2 mmol), and K₃PO₄ (2.0 mmol) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed t-BuOH (5 mL).

  • Reaction: Seal the vial and stir at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Experimental Workflow and Optimization

The following diagram illustrates a general workflow for setting up and optimizing the Buchwald-Hartwig amination of 2-(3-methylpiperazin-1-yl)pyrimidine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis & Optimization prep_reagents Dry & Degas Reagents/ Solvents add_solids Add Pd Precatalyst, Ligand, Base prep_reagents->add_solids prep_glassware Oven-Dry Glassware prep_glassware->add_solids add_reactants Add Aryl Halide & 2-(3-methylpiperazin-1-yl)pyrimidine add_solids->add_reactants add_solvent Add Solvent add_reactants->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor workup Work-up & Purify monitor->workup analyze Analyze Product (NMR, MS) workup->analyze optimize Optimize Conditions (Temp, Base, Ligand) analyze->optimize If low yield optimize->add_solids

Figure 2: A general workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are strictly anhydrous and degassed. Oxygen can deactivate the catalyst. Consider using a more active precatalyst like a palladacycle.

    • Incorrect Ligand: For challenging substrates, screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).

    • Base Incompatibility: If the starting materials are base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃, potentially requiring a higher reaction temperature.

  • Side Product Formation:

    • Hydrodehalogenation: This can occur if the reductive elimination step is slow. A more electron-rich and bulky ligand may accelerate this step.

    • Homocoupling: This can sometimes be minimized by adjusting the catalyst loading and temperature.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl-2-(3-methylpiperazin-1-yl)pyrimidine derivatives. While the substrate presents challenges due to potential catalyst inhibition, these can be effectively overcome through the judicious selection of bulky, electron-rich biarylphosphine ligands and appropriate palladium precatalysts. The protocols outlined in this guide, based on Xantphos and RuPhos catalyst systems, provide robust and reliable starting points for researchers in drug discovery and development. Careful attention to reaction setup under inert conditions and systematic optimization of parameters will ensure high yields and purity of the desired products.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-830. [Link]

  • Torraca, K. E., & Kuwabe, S. (2000). Practical Aspects of Palladium-Catalyzed Amination. Organic Process Research & Development, 4(5), 340-343. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]

Sources

Application Note: Scale-Up Synthesis of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers scaling up the synthesis of (S)-2-(3-methylpiperazin-1-yl)pyrimidine , a critical chiral building block for various kinase inhibitors (e.g., Aurora kinase, CDK inhibitors).[1]

Abstract

This protocol details the kilogram-scale synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).[1] Unlike traditional routes utilizing DMF or DMSO, this process employs a water-based "green" solvent system or n-butanol to simplify workup and minimize solvent waste.[1] The method relies on the intrinsic steric differentiation of (S)-2-methylpiperazine to achieve >98:2 regioselectivity for the desired N4-substituted isomer (yielding the 3-methyl product).[1] The protocol includes critical safety parameters, impurity control strategies, and a self-validating purification workflow via salt formation.[1]

Introduction & Retrosynthetic Analysis

The target molecule, this compound, contains a pyrimidine ring attached to the unhindered nitrogen (N4) of the piperazine core.[1] Preserving the enantiomeric excess (ee) of the (S)-methyl group and ensuring regioselectivity are the primary Critical Quality Attributes (CQAs).[1]

Retrosynthetic Logic: The disconnection reveals two commercially available starting materials: 2-Chloropyrimidine and (S)-2-methylpiperazine .[1]

  • Regioselectivity: (S)-2-methylpiperazine has two nucleophilic amine centers: N1 (hindered by adjacent C2-methyl) and N4 (unhindered).[1]

  • Steric Control: Under controlled SNAr conditions, the electrophilic 2-chloropyrimidine reacts preferentially at the N4 position.[1] This yields the "3-methyl" isomer (renumbering relative to the pyrimidine attachment).[1]

  • Bis-alkylation Risk: The risk of one piperazine unit reacting with two pyrimidine molecules is mitigated by stoichiometry control.[1]

Reaction Scheme

Caption: SNAr reaction pathway favoring N4-substitution due to steric hindrance at N1.

Process Development & Optimization

Solvent Selection
  • DMF/DMSO: High solubility but difficult aqueous workup; residual solvent issues in API.[1]

  • Toluene: Poor solubility of piperazine salts; requires phase transfer catalysis.[1]

  • Water (Recommended): 2-Chloropyrimidine and piperazines are soluble.[1] The product (free base) is an oil that can be extracted or salted out.[1] Water acts as a heat sink for the exotherm.[1]

  • n-Butanol: Good compromise for solubility and reflux temperature (117°C); allows azeotropic water removal if needed.[1]

Stoichiometry

To prevent the formation of N,N'-bis(pyrimidin-2-yl)-2-methylpiperazine, a slight excess of (S)-2-methylpiperazine (1.2 equiv) is used.[1] The excess is easily removed during the aqueous workup due to its high water solubility compared to the product.[1]

Base

Potassium Carbonate (K2CO3) is preferred over organic bases (TEA/DIPEA) to avoid forming difficult-to-remove amine salts and to simplify the waste stream.[1]

Detailed Protocol (Scale: 1.0 kg Input)

Safety Warning: 2-Chloropyrimidine is a skin sensitizer and corrosive.[1] (S)-2-methylpiperazine is corrosive.[1] Perform all operations in a fume hood. The reaction is exothermic.[1]

Step 1: Reaction Setup
  • Reactor Loading: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge:

    • Water (Deionized): 5.0 L (5 vol)

    • K2CO3 (Potassium Carbonate): 1.33 kg (1.1 equiv based on chloropyrimidine)[1]

    • (S)-2-methylpiperazine: 1.05 kg (1.2 equiv)[1]

  • Dissolution: Stir at 25°C until all solids are dissolved (endothermic process, temp may drop).

  • Addition: Add 2-Chloropyrimidine (1.0 kg, 8.73 mol) portion-wise over 30 minutes.

    • Note: A mild exotherm (ΔT ≈ 10-15°C) may occur.[1] Control addition rate to keep T < 45°C.

Step 2: Reaction[1][2]
  • Heating: Heat the mixture to 90–95°C (internal temperature).

  • Monitoring: Hold at temperature for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC (C18 column, Water/ACN gradient).[1]

    • Criteria: < 1.0% remaining 2-chloropyrimidine.[1]

    • Selectivity Check: Ensure the ratio of desired N4-isomer to N1-isomer is >98:2.[1]

Step 3: Workup & Isolation[1]
  • Cooling: Cool the reaction mixture to 20–25°C.

  • Extraction:

    • Add Dichloromethane (DCM) or 2-MeTHF : 5.0 L.[1]

    • Stir vigorously for 20 minutes and settle.

    • Separate the organic layer (Product is in organic phase; excess (S)-2-methylpiperazine and inorganic salts remain in aqueous phase).[1]

    • Re-extract aqueous layer with DCM (2 x 2.5 L).[1]

  • Washing: Combine organic layers and wash with Brine (10%) : 3.0 L to remove residual water and traces of starting piperazine.[1]

  • Concentration: Dry organic layer over Na2SO4, filter, and concentrate under reduced pressure (40°C, <100 mbar) to yield the Crude Free Base as a pale yellow oil.

Step 4: Salt Formation (Purification)

Since the free base is an oil/low-melting solid, conversion to the Dihydrochloride salt is recommended for high-purity isolation.[1]

  • Dissolution: Dissolve the crude oil in Ethanol (absolute) : 5.0 L.

  • Acidification: Cool to 0–5°C. Slowly add HCl in Ethanol (or Isopropanol) (2.5 equiv) dropwise, maintaining T < 20°C.

  • Crystallization: The salt will precipitate.[1] Stir at 0°C for 2 hours.

  • Filtration: Filter the white solid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: ~1.8 – 2.0 kg (75–85% overall).

    • Purity: >99.5% (HPLC).[1]

Process Flow Diagram

Caption: Unit operation flow for the isolation of the dihydrochloride salt.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationControl Strategy
Purity (HPLC) > 99.0%Control reaction time to minimize degradation; efficient aqueous wash removes excess piperazine.[1]
Regioselectivity > 98:2 (N4 vs N1)Inherent to the steric difference.[1] Do not exceed 100°C to prevent thermodynamic equilibration (rare).[1]
Enantiomeric Excess > 99% eeUse high-quality (S)-2-methylpiperazine starting material. Avoid racemization conditions (extreme pH + high temp for prolonged periods).[1]
Residual Solvent < ICH LimitsVacuum drying of the salt form is highly effective.[1]

Troubleshooting Table:

  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during extraction.[1]

    • Fix: The product is moderately polar.[1] Saturate the aqueous layer with NaCl (salting out) before DCM extraction, or use n-Butanol.[1]

  • Issue: Emulsion during extraction.

    • Cause: Presence of fine K2CO3 particulates.[1]

    • Fix: Filter the reaction mixture before extraction or add a small amount of Methanol to break the emulsion.[1]

References

  • Regioselectivity of 2-Chloropyrimidine SNAr

    • Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.[1]

    • Source: ChemicalBook.[1]

  • Synthesis of Piperazine-Pyrimidine Derivatives

    • Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.[1][2][3]

    • Source: Indian Journal of Pharmaceutical Sciences (via NIH).[1]

    • URL:[Link][1]

  • Physical Properties & Isolation

    • Title: 2-(1-Piperazinyl)pyrimidine Physical Properties.[1][4][5][6][7][8]

    • Source: ChemSrc.[1]

    • URL:[Link][1]

  • Scale-Up & Green Solvents

    • Title: Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests (Solvent effects).[1]

    • Source: RSC Advances.[1][9]

    • URL:[Link]

Sources

Topic: Protecting Group Strategies for the Synthesis of (S)-2-(3-Methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of (S)-2-(3-Methylpiperazin-1-yl)pyrimidine

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its unique structural and physicochemical properties allow it to serve as a versatile linker and pharmacophore. The specific derivative, this compound, is a valuable building block for synthesizing complex molecules, particularly in the development of kinase inhibitors and central nervous system agents.

The primary challenge in its synthesis lies in the regioselective functionalization of the unsymmetrical (S)-2-methylpiperazine precursor. Direct reaction with an electrophile like 2-chloropyrimidine leads to a mixture of N1 and N4 substituted products, necessitating a robust protecting group strategy to ensure a high-yielding and pure final product. This guide provides an in-depth analysis of common and effective protecting group strategies, focusing on the causality behind experimental choices to empower researchers in their synthetic design.

The Core Challenge: Regioselectivity of (S)-2-Methylpiperazine

(S)-2-methylpiperazine possesses two secondary amine nitrogens with distinct steric and electronic environments. The N4 nitrogen is less sterically hindered than the N1 nitrogen, which is adjacent to the chiral methyl group. Consequently, the N4 nitrogen is generally more nucleophilic and will react preferentially with protecting group reagents. However, for the subsequent coupling reaction, we need to functionalize the more hindered N1 position. This necessitates a strategy where the more reactive N4 position is temporarily blocked.

Strategy 1: The N4-Boc Protection Approach - A Robust and Direct Route

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its stability in a wide range of conditions and its facile removal under mild acidic treatment.[2][3] This makes it an excellent first choice for the synthesis of the target molecule. The strategy relies on the steric differentiation of the two nitrogens to achieve selective mono-protection at the less hindered N4 position.

Causality Behind the Strategy: The bulky nature of the di-tert-butyl dicarbonate ((Boc)₂O) reagent favors reaction at the sterically more accessible N4 nitrogen of (S)-2-methylpiperazine.[4] Once the N4 position is protected, the only remaining nucleophilic site is the N1 nitrogen, which can then be selectively coupled with 2-chloropyrimidine in a nucleophilic aromatic substitution (SNAr) reaction.[5][6] The Boc group is then cleanly removed using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which liberates the tert-butyl cation and generates the final product as a salt.[7][8]

Workflow for N4-Boc Protection Strategy

cluster_0 Step 1: N4-Protection cluster_1 Step 2: SNAr Coupling cluster_2 Step 3: Deprotection s2mp (S)-2-Methylpiperazine reagent1 Boc₂O, Base (e.g., TEA) Solvent (e.g., DCM) s2mp->reagent1 boc_protected (S)-4-Boc-2-Methylpiperazine reagent1->boc_protected reagent2 2-Chloropyrimidine, Base (e.g., K₂CO₃) Solvent (e.g., DMF) boc_protected->reagent2 coupled_product (S)-2-(4-Boc-3-methylpiperazin-1-yl)pyrimidine reagent2->coupled_product reagent3 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) coupled_product->reagent3 final_product Final Product This compound reagent3->final_product

Caption: Synthetic workflow using the N4-Boc protecting group strategy.

Strategy 2: The N4-Cbz Protection Approach - An Orthogonal Alternative

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection.[9] Its primary advantage is its stability to the acidic and basic conditions that might be used to remove other protecting groups, such as Boc.[10] The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis.[11][12] This makes it an excellent "orthogonal" protecting group. An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, which is critical in multi-step synthesis.[13][14][15]

Causality Behind the Strategy: This strategy is employed when the target molecule or subsequent synthetic intermediates contain acid-sensitive functional groups that would be compromised during a Boc-deprotection step. The protection is achieved using benzyl chloroformate (Cbz-Cl).[1] Following the SNAr coupling, the Cbz group is cleaved by hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[16][17] This process is very clean, producing only toluene and carbon dioxide as byproducts.

Workflow for N4-Cbz Protection Strategy

cluster_0 Step 1: N4-Protection cluster_1 Step 2: SNAr Coupling cluster_2 Step 3: Deprotection s2mp (S)-2-Methylpiperazine reagent1 Cbz-Cl, Base (e.g., Na₂CO₃) Solvent (e.g., DCM/H₂O) s2mp->reagent1 cbz_protected (S)-4-Cbz-2-Methylpiperazine reagent1->cbz_protected reagent2 2-Chloropyrimidine, Base (e.g., K₂CO₃) Solvent (e.g., DMF) cbz_protected->reagent2 coupled_product (S)-2-(4-Cbz-3-methylpiperazin-1-yl)pyrimidine reagent2->coupled_product reagent3 H₂, Pd/C Solvent (e.g., MeOH or EtOH) coupled_product->reagent3 final_product Final Product This compound reagent3->final_product

Caption: Synthetic workflow using the orthogonal N4-Cbz protecting group.

Comparative Analysis of Protecting Groups

The choice between Boc and Cbz is dictated by the overall synthetic plan. The following table summarizes their key characteristics for this application.

Parametertert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz)
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Base (e.g., TEA, NaOH), Solvent (DCM, Dioxane)Schotten-Baumann (Base, H₂O/DCM)
Removal Conditions Strong Acid (TFA, HCl in Dioxane)[7][18]Catalytic Hydrogenolysis (H₂, Pd/C)[11][12]
Advantages - High yields for protection/deprotection- Not susceptible to hydrogenolysis- Orthogonal to acid-labile groups (Boc, Trt)- Stable to many nucleophiles and bases
Disadvantages - Acid-labile; incompatible with other acid-sensitive groups- Deprotection can generate t-butyl cation side products[4][18]- Incompatible with groups sensitive to reduction (alkenes, alkynes, some benzyl ethers, nitro groups)- Pd catalysts can be expensive and require careful handling

Advanced Topic: Orthogonal Protection for Complex Scaffolds

For drug development professionals creating libraries of compounds, it may be necessary to functionalize both N1 and N4 positions with different substituents. This requires a fully orthogonal protecting group strategy, where each nitrogen can be deprotected without affecting the other.[19][20]

For example, one could synthesize (S)-1-Boc-4-Cbz-2-methylpiperazine. This allows for:

  • Selective Cbz deprotection via hydrogenolysis to free the N4 amine for a specific reaction.

  • Selective Boc deprotection via acid treatment to free the N1 amine for a different reaction.

This level of control is paramount when building complex molecular architectures where the sequence of bond formation is critical.

Conceptual Diagram of Orthogonal Strategy

G start Doubly Protected Piperazine (e.g., N1-Boc, N4-Cbz) path1_cond Acidic Conditions (e.g., TFA) start->path1_cond Path A path2_cond Hydrogenolysis (e.g., H₂, Pd/C) start->path2_cond Path B path1_result N4-Cbz Protected Intermediate path1_cond->path1_result path1_rxn React with Electrophile 1 path1_result->path1_rxn path2_result N1-Boc Protected Intermediate path2_cond->path2_result path2_rxn React with Electrophile 2 path2_result->path2_rxn

Caption: Orthogonal deprotection enables two distinct synthetic pathways.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc Protection)

Rationale: This protocol achieves mono-protection at the less hindered N4 position. The reaction is typically straightforward and high-yielding.

  • Materials:

    • (S)-2-Methylpiperazine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-2-methylpiperazine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of (S)-tert-butyl 4-(pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate (SNAr Coupling)

Rationale: This is a standard SNAr coupling. 2-Chloropyrimidine is highly activated towards nucleophilic attack.[6] A base is used to scavenge the HCl byproduct.

  • Materials:

    • (S)-tert-butyl 3-methylpiperazine-1-carboxylate (from Protocol 1)

    • 2-Chloropyrimidine[21][22]

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • To a solution of (S)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) in DMF, add 2-chloropyrimidine (1.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of this compound (Boc Deprotection)

Rationale: The Boc group is cleaved under acidic conditions. TFA is effective and volatile, simplifying workup.[7][8] Using HCl in dioxane or diethyl ether is also common and will yield the hydrochloride salt directly.

  • Materials:

    • (S)-tert-butyl 4-(pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate (from Protocol 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Cool the solution to 0 °C.

    • Slowly add TFA (5-10 eq).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • To isolate the free base, re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product. Alternatively, for the salt, precipitate from an ether/HCl solution.

Protocol 4: Synthesis of (S)-benzyl 3-methylpiperazine-1-carboxylate (N4-Cbz Protection)

Rationale: A standard Schotten-Baumann reaction to install the Cbz group.

  • Materials:

    • (S)-2-Methylpiperazine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dichloromethane (DCM) and Water

  • Procedure:

    • Dissolve (S)-2-methylpiperazine (1.0 eq) and Na₂CO₃ (2.5 eq) in a 1:1 mixture of DCM and water.

    • Cool the biphasic mixture to 0 °C with vigorous stirring.

    • Slowly add Cbz-Cl (1.05 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 3-5 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography if necessary.

Protocol 5: this compound (Cbz Deprotection)

Rationale: Catalytic hydrogenolysis provides a mild, non-acidic/non-basic method for deprotection.

  • Materials:

    • (S)-benzyl 4-(pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas balloon or Ammonium Formate for transfer hydrogenation[12]

  • Procedure:

    • Dissolve the Cbz-protected compound (1.0 eq) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the final product.

Conclusion

The synthesis of this compound is a prime example of the necessity of protecting group chemistry in modern organic synthesis. For a direct and robust synthesis, the N4-Boc protection strategy is the method of choice due to its high efficiency and operational simplicity. However, when acid-sensitive functionalities are present elsewhere in the molecule or in subsequent synthetic steps, the orthogonal N4-Cbz protection strategy offers a critical alternative, allowing for deprotection under mild, neutral hydrogenolysis conditions. A thorough understanding of the principles of orthogonality and the specific chemical compatibilities of each protecting group is essential for any researcher or drug development professional aiming to construct complex, high-value molecules.

References

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines . Journal of the American Chemical Society. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC deprotection . Hebei Boze Chemical Co.,Ltd. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Scientific Reports (PMC). [Link]

  • LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE . Organic Preparations and Procedures International. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ChemMedChem. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . Molecules (PMC). [Link]

  • 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis . Xiamen Aeco Chemical Co., Ltd. [Link]

  • Protecting Groups and Orthogonal Protection Strategies . University of Bristol School of Chemistry. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids . New Journal of Chemistry (RSC Publishing). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI. [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines . ResearchGate. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines . ResearchGate. [Link]

  • 2-chloropyrimidine . Organic Syntheses. [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties . Synfacts. [Link]

  • Trityl Protection . Common Organic Chemistry. [Link]

  • Protecting Groups . Chemistry IIT Bombay. [Link]

  • Protecting group . Wikipedia. [Link]

  • Synthesis method of 2-chloropyrimidine.
  • Protective Groups . Organic Chemistry Portal. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block . Molecules. [Link]

  • Amino Acid-Protecting Groups . Chemical Reviews. [Link]

  • Preparation of chiral 2-methylpiperazine . ResearchGate. [Link]

Sources

Microwave-assisted synthesis of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Abstract This application note details a high-efficiency, microwave-assisted protocol for the synthesis of this compound via nucleophilic aromatic substitution (


). By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours to minutes while significantly suppressing side reactions common in thermal heating. The protocol favors the regioselective N-arylation of (S)-2-methylpiperazine at the less sterically hindered N4 position, yielding the target 3-methyl pharmacophore essential for kinase inhibitor and GPCR ligand development.

Introduction

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous FDA-approved drugs, including buspirone (anxiolytic) and dasatinib (tyrosine kinase inhibitor). The introduction of a chiral piperazine moiety, specifically this compound, is a critical step in optimizing physicochemical properties such as solubility and metabolic stability.

Traditional thermal synthesis involves refluxing 2-chloropyrimidine with excess amine in solvents like toluene or dioxane for 12–24 hours. These conditions often lead to partial racemization, bis-substitution byproducts, and poor atom economy. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dipolar polarization and ionic conduction to generate rapid, uniform internal heating. This "superheating" effect accelerates the rate-determining step of the


 mechanism, enabling quantitative conversion in under 20 minutes with retained enantiopurity.

Reaction Mechanism & Regioselectivity

The synthesis proceeds via an


 mechanism.[1] The 2-chloropyrimidine acts as the electrophile. The (S)-2-methylpiperazine possesses two nucleophilic nitrogen atoms:
  • N1 (Adjacent to methyl): Sterically hindered.

  • N4 (Distal to methyl): Sterically accessible.

Under microwave irradiation, the reaction is kinetically controlled, strongly favoring nucleophilic attack by the unhindered N4 nitrogen. This yields the desired This compound isomer. The transition state is stabilized by the polar solvent (water/ethanol), which efficiently couples with the microwave field.

ReactionMechanism SM1 2-Chloropyrimidine (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS MW Irradiation 140°C SM2 (S)-2-Methylpiperazine (Nucleophile) SM2->TS Prod This compound (Target) TS->Prod Elimination of Cl- HCl HCl (Scavenged by Base) TS->HCl

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction favoring N4-arylation.

Experimental Protocol

Reagents and Materials
  • Reactants: 2-Chloropyrimidine (1.0 equiv), (S)-2-Methylpiperazine (1.2 equiv).

  • Base: Potassium Carbonate (

    
    , 1.5 equiv) or Triethylamine (
    
    
    
    ).
  • Solvent: Deionized Water (Green chemistry preferred) or Ethanol.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure sensing.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (114 mg, 1.0 mmol) and (S)-2-methylpiperazine (120 mg, 1.2 mmol) in 3 mL of solvent (Water or Ethanol).

  • Base Addition: Add

    
      (207 mg, 1.5 mmol). Cap the vial with a Teflon-lined septum.
    
  • Microwave Irradiation: Program the reactor with the following parameters:

    • Temperature: 140°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup:

    • If using Water:[2][3][4][5] The product may precipitate as an oil or solid upon cooling. Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over

      
       and concentrate.
      
    • If using Ethanol: Evaporate solvent under reduced pressure.[5] Resuspend residue in DCM/Water, extract organic layer, dry, and concentrate.

  • Purification: The crude purity is typically >95%. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) to remove trace bis-substituted byproducts.

Workflow Start Reagent Prep 1.0 eq Chloropyrimidine 1.2 eq Methylpiperazine Mix Add Solvent & Base (Water + K2CO3) Start->Mix MW Microwave Irradiation 140°C | 15 min | 200W Mix->MW Cool Cool to 50°C (Compressed Air) MW->Cool Extract Extraction Ethyl Acetate / Brine Cool->Extract Analyze Analysis NMR / LC-MS Extract->Analyze

Figure 2: Operational workflow for the microwave synthesis process.

Results and Characterization

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to conventional heating methods.[5]

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 100°C (Oil Bath)140°C (Internal)Higher activation energy access
Time 12 - 18 Hours15 Minutes98% Time Reduction
Solvent Toluene/Dioxane (Toxic)Water/Ethanol (Green)Eco-friendly
Yield 65 - 75%88 - 92%Improved Atom Economy
Purity Requires ChromatographyOften Pure after WorkupSimplified downstream processing
Analytical Data (Expected)
  • 1H NMR (400 MHz, CDCl3):

    
     8.28 (d, J=4.8 Hz, 2H, Pyrimidine H4/H6), 6.46 (t, J=4.8 Hz, 1H, Pyrimidine H5), 4.60 (d, 2H, N4-H eq), 2.95 (m, 3H), 2.78 (m, 1H), 2.55 (m, 1H), 1.12 (d, J=6.3 Hz, 3H, CH3).
    
  • LC-MS: Calculated for

    
     [M+H]+: 179.12; Found: 179.2.
    

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Inefficient microwave absorption by non-polar solvents.

    • Solution: Add a "doping" agent (e.g., ionic liquid or small amount of water/alcohol) to increase the loss tangent (

      
      ) of the reaction medium.
      
  • Issue: Bis-substitution (Pyrimidine reacting at both nitrogens)

    • Cause: Excess chloropyrimidine or extremely high temperatures.

    • Solution: Ensure strict stoichiometry (excess amine) and limit temperature to 150°C.

  • Issue: Pressure Errors

    • Cause: Volatile solvents (methanol) in sealed vessels.

    • Solution: Use Ethanol or Water, which generate manageable pressures at 140°C.

Safety Considerations

  • Pressure Hazards: Microwave reactions in sealed vessels generate significant pressure. Do not exceed the vessel's rated pressure limit (typically 20-30 bar).

  • Chemical Handling: 2-chloropyrimidine is a skin irritant. Handle all reagents in a fume hood.

References

  • Microwave-promoted piperidination of halopyridines and pyrimidines. ResearchGate. (2012). Retrieved from [Link]

  • Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class. (2023). Retrieved from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. (2022). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging (S)-2-(3-Methylpiperazin-1-yl)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in modern drug development, offering a more efficient and rational alternative to traditional high-throughput screening (HTS).[1][2][3] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often identifying starting points for even the most challenging "undruggable" targets.[1][4] These initial fragment hits, though often exhibiting weak affinity, provide high-quality, atom-efficient interactions that serve as a foundation for building highly potent and selective drug candidates.[1][5] The success of this approach is underscored by the number of FDA-approved drugs and clinical candidates that originated from FBDD campaigns.[1][2]

This guide focuses on the strategic application of a specific, high-value fragment: (S)-2-(3-methylpiperazin-1-yl)pyrimidine . This fragment is of particular interest due to its incorporation of two key privileged structural motifs in medicinal chemistry: the piperazine ring and the pyrimidine ring.

The piperazine scaffold is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties, synthetic tractability, and its presence in numerous FDA-approved drugs.[6][7][8][9] Its chair conformation provides a degree of structural rigidity while allowing for conformational flexibility to adapt to various binding pockets.[7] The two nitrogen atoms offer versatile points for chemical modification, enabling the fine-tuning of a drug candidate's solubility, lipophilicity, and basicity to optimize its pharmacokinetic profile.[7][10]

The pyrimidine ring , another essential heterocyclic scaffold, is a common feature in a wide array of biologically active compounds, including anticancer and antimicrobial agents. Its aromatic nature and hydrogen bonding capabilities make it an excellent anchor for interacting with protein targets.

The combination of these two scaffolds in This compound results in a fragment with a desirable balance of rigidity and flexibility, multiple points for vector-based elaboration, and a favorable physicochemical profile for fragment screening. The chiral methyl group on the piperazine ring provides an additional vector for exploring stereospecific interactions within a binding pocket.

These application notes will provide a detailed, step-by-step guide for researchers and drug development professionals on how to effectively utilize this compound in an FBDD campaign, from initial screening and hit validation to hit-to-lead optimization.

I. The Fragment: this compound - Properties and Synthesis

A successful FBDD campaign begins with a well-characterized and high-quality fragment library. This compound is an ideal candidate for inclusion in such a library.

Physicochemical Properties
PropertyEstimated ValueSignificance in FBDD
Molecular Weight~178.24 g/mol Adheres to the "Rule of Three" (<300 Da), increasing the likelihood of fitting into small binding pockets.[11][12][13]
cLogP~1.5Indicates good solubility, which is crucial for biophysical screening assays.
Hydrogen Bond Donors1 (piperazine N-H)Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors3 (pyrimidine nitrogens, piperazine nitrogen)Offers multiple opportunities for hydrogen bonding.
Rotatable Bonds1Low number of rotatable bonds reduces the entropic penalty upon binding.
Synthesis Protocol

While a specific synthesis for this compound was not found in the initial search, a general and reliable method for the synthesis of 2-(piperazin-1-yl)pyrimidine derivatives involves the nucleophilic aromatic substitution of a 2-halopyrimidine with the corresponding piperazine.[14] Below is a representative protocol.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-methylpiperazine (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent such as ethanol or water.[15]

  • Addition of Pyrimidine: To the stirred solution, add 2-chloropyrimidine (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.[15]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. FBDD Workflow: From Fragment Screening to Hit Validation

The core of an FBDD campaign is the identification and validation of true fragment hits. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[4][16][17] A tiered approach, using orthogonal methods, is crucial to eliminate false positives and build confidence in the identified hits.[16][18]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm Affinity NMR NMR Spectroscopy Orthogonal_NMR Orthogonal NMR Methods NMR->Orthogonal_NMR Confirm Binding XRay X-Ray Crystallography Co_crystallography Co-crystallography XRay->Co_crystallography Determine Binding Mode ITC->Co_crystallography Thermodynamic Data Orthogonal_NMR->Co_crystallography Binding Site Mapping

Caption: A typical FBDD workflow from primary screening to hit validation and structural characterization.

A. Primary Screening: Identifying Initial Binders

The goal of the primary screen is to rapidly identify fragments from a library that interact with the target protein.

SPR is a powerful, label-free technique for primary fragment screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[19][20][21]

Protocol 2: SPR-Based Fragment Screening

  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a stock solution of this compound and other fragments in a suitable buffer containing a low percentage of DMSO.

  • Screening: Inject the fragments over the immobilized protein surface at a single high concentration (e.g., 200 µM).

  • Data Analysis: Monitor the change in refractive index as a response unit (RU). Fragments that show a significant response compared to a reference surface are considered initial hits.[21][22]

  • Affinity Estimation: For the initial hits, perform a dose-response analysis by injecting a range of fragment concentrations to estimate the dissociation constant (KD).[22]

NMR spectroscopy is another gold-standard technique for fragment screening, capable of detecting very weak interactions.[23][24][25] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for primary screening.[17][18]

Protocol 3: NMR-Based Fragment Screening (STD)

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer. Add a mixture of fragments, including this compound, to the protein solution.

  • Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Hit Identification: Signals that appear in the STD spectrum correspond to fragments that bind to the protein, as they receive saturation transfer from the protein.

B. Hit Validation: Confirming True Binders

It is crucial to validate the hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[16][17]

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[16]

Protocol 4: ITC for Hit Validation

  • Sample Preparation: Prepare solutions of the target protein and the fragment hit in the same buffer.

  • Titration: Titrate the fragment solution into the protein solution in a series of small injections.

  • Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. A confirmed hit will show a clear binding isotherm.

X-ray crystallography provides unambiguous evidence of binding and delivers a high-resolution 3D structure of the fragment-protein complex, which is invaluable for the subsequent optimization phase.[13][26][27][28]

Protocol 5: Crystallographic Fragment Screening

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment hit (e.g., 10-50 mM).[26]

  • Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.

  • Structure Determination: Solve and refine the crystal structure. The presence of clear electron density for the fragment in the binding site confirms it as a true hit.[27]

III. Hit-to-Lead Optimization: Growing the Fragment

Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to elaborate it into a more potent, lead-like molecule.[29][30][31][32] This is typically achieved through three main strategies: fragment growing, fragment merging, or fragment linking.[3][29][33]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound Growing Fragment Growing Fragment->Growing Merging Fragment Merging Fragment->Merging Linking Fragment Linking Fragment->Linking Lead_Compound Potent Lead Compound Growing->Lead_Compound Merging->Lead_Compound Linking->Lead_Compound

Caption: Key strategies for hit-to-lead optimization in FBDD.

Structure-Guided Fragment Growing

For a fragment like this compound, the piperazine N-H and the pyrimidine ring provide clear vectors for chemical elaboration. The structural information from co-crystallography is essential to guide the synthetic chemistry efforts.[30][34]

Example Synthetic Elaboration Strategy:

  • Vector 1 (Piperazine N-H): The secondary amine of the piperazine ring is an ideal handle for derivatization. Acylation, alkylation, or reductive amination can be used to introduce new functional groups that can pick up additional interactions with the protein. For instance, adding a carboxylic acid moiety could form a salt bridge with a nearby basic residue.

  • Vector 2 (Pyrimidine Ring): The pyrimidine ring can be further substituted to explore other regions of the binding pocket. For example, a halogen atom could be introduced, which can then be used in cross-coupling reactions to add larger substituents.

  • Vector 3 (Methyl Group): The stereocenter at the 3-position of the piperazine ring can be explored. Synthesizing the (R)-enantiomer or replacing the methyl group with other small alkyl groups can probe the stereochemical requirements of the binding site.

The iterative cycle of design, synthesis, and testing (DMTA) is central to the hit-to-lead phase.[31] Each new analog is evaluated using the same biophysical assays to determine if the chemical modifications have improved the binding affinity and other drug-like properties.

Conclusion

This compound represents a highly promising starting point for fragment-based drug discovery campaigns. Its inherent structural features, derived from the privileged piperazine and pyrimidine scaffolds, provide a solid foundation for engaging with a wide range of biological targets. By employing a rigorous and multi-faceted FBDD workflow, encompassing sensitive biophysical screening, orthogonal hit validation, and structure-guided optimization, researchers can effectively leverage this fragment to develop novel and potent therapeutic agents. The detailed protocols and strategic considerations outlined in these application notes provide a comprehensive roadmap for successfully integrating this compound into your drug discovery programs.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19). [Link]

  • Ciulli, A., & Abell, C. (2007). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 104(43), 16858-16863. [Link]

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Joseph, T., & Kulkarni, P. (2014). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 57(7), 2786-2797. [Link]

  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

  • Mortenson, D. E., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. WIREs Computational Molecular Science, 11(6), e1545. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2014). Nature Protocols, 9, 2734-2749. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace. (n.d.). [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(12), 5943-5957. [Link]

  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2012). Proceedings of the National Academy of Sciences, 109(42), 16858-16863. [Link]

  • Kumar, A., & Singh, J. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemMedChem. [Link]

  • Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry. (2018, July 9). [Link]

  • Pellecchia, M., & Sem, D. S. (2009). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Topics in Medicinal Chemistry, 9(18), 1636-1660. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (n.d.). [Link]

  • What is Fragment-Based Drug Design (FBDD)? - BioSolveIT. (n.d.). [Link]

  • Isvoran, A., & Cracan, V. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 9, 833330. [Link]

  • SAR BY NMR (Structure Activity Relationship by Using NMR) | PPTX - Slideshare. (n.d.). [Link]

  • Giannetti, A. M., & Murray, J. M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 55-59. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 2(3), 405-419. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20). [Link]

  • Hit-to-Lead process | Drug Discovery - Oncodesign Services. (n.d.). [Link]

  • Hall, R. J., Mortenson, D. E., & Murray, C. W. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 868. [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. (2013, November 7). [Link]

  • Giannetti, A. M., & Murray, J. M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 55-59. [Link]

  • NMR fragment screening - CureFFI.org. (2016, January 13). [Link]

  • Practical Aspects of NMR-Based Fragment Screening - ScienceDirect. (n.d.). [Link]

  • The XChem pipeline for fragment screening - Alice Douangamath (Diamond Light Source). (2022, January 17). [Link]

  • Schiebel, J., et al. (2016). High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. Structure, 24(8), 1398-1409. [Link]

  • Blundell, T. L., & Murray, C. W. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Expert Opinion on Drug Discovery, 2(10), 1367-1380. [Link]

  • Crystallographic Fragment Screening Services - Evotec. (n.d.). [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). [Link]

  • Padmashali, B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - Chemical Science (RSC Publishing). (n.d.). [Link]

Sources

Troubleshooting & Optimization

Purification challenges of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Isolation of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Executive Summary & Technical Context

This compound is a critical pharmacophore found in numerous kinase inhibitors (e.g., inhibitors of CDK, ALK, and EGFR).[1] Structurally, it consists of a pyrimidine ring attached to the N1-position of an (S)-2-methylpiperazine moiety.[1] Note that due to IUPAC numbering priorities, when the pyrimidine is attached to the unhindered nitrogen (N4 of the original piperazine), the product is numbered as 3-methylpiperazin-1-yl .[1]

Primary Challenges:

  • Regioselectivity: The reaction of 2-chloropyrimidine with (S)-2-methylpiperazine can occur at either the N1 (hindered) or N4 (unhindered) nitrogen.[1] While N4-attack is kinetically favored, N1-attack (yielding the 2-methyl isomer) is a persistent impurity.[1]

  • Bis-Substitution: Formation of 1,4-bis(pyrimidin-2-yl)-2-methylpiperazine occurs if stoichiometry is not strictly controlled.[1]

  • Physical State: The free base is often an oil or low-melting solid, complicating isolation without chromatography.[1]

  • Reagent Removal: Separating the product from excess, highly polar (S)-2-methylpiperazine requires specific workup conditions.[1]

Troubleshooting & FAQs

Issue 1: Controlling and Removing the Bis-Substituted Impurity

Q: I am observing a significant amount of a high-molecular-weight impurity (M+ = ~330 Da). How do I prevent this, and can it be removed without a column?

A: This is likely the 1,4-bis(pyrimidin-2-yl)-2-methylpiperazine byproduct, formed when the mono-substituted product reacts with a second equivalent of 2-chloropyrimidine.[1]

  • Prevention (Causality): The mono-product is still nucleophilic.[1] To suppress bis-formation, you must maintain a high local concentration of (S)-2-methylpiperazine relative to the chloropyrimidine.[1]

    • Protocol: Use 3.0 to 5.0 equivalents of (S)-2-methylpiperazine.[1] Add the 2-chloropyrimidine slowly (dropwise) to the piperazine solution, not the other way around.

  • Purification (Self-Validating): The bis-impurity is significantly less polar and often crystalline.[1]

    • Method: If your crude product is an oil, dilute it with a minimal amount of cold ethanol or ether.[1] The bis-impurity often precipitates as a white solid and can be removed by filtration [1].[1]

    • Alternative: In aqueous acidic workup (pH 3-4), the bis-product (less basic) may be extracted into organic solvent (DCM/EtOAc) while the desired mono-product and excess piperazine remain in the aqueous phase.[1]

Issue 2: Regioisomer Contamination (N1 vs. N4)

Q: My LC-MS shows a peak with the same mass closely eluting to my product. Is this the enantiomer or a regioisomer?

A: Unless you used racemic starting material, this is likely the regioisomer where the pyrimidine attached to the sterically hindered nitrogen (yielding (S)-2-(2-methylpiperazin-1-yl)pyrimidine).[1]

  • Diagnosis: The regioisomer typically elutes slightly later on reverse-phase HPLC due to the shielding of the polar amine by the methyl group.[1]

  • Control: Regioselectivity is temperature-dependent.[1]

    • Action: Conduct the reaction at room temperature or below (0–20 °C) . Heating (>80 °C) increases the energy available to overcome the steric barrier of the N1 position, increasing the regio-impurity [2].[1]

  • Removal: Separation by standard silica chromatography is difficult.

    • Solution:Salt Crystallization. The desired N4-isomer often forms highly crystalline salts (e.g., Hydrochloride or Fumarate) more readily than the sterically crowded N1-isomer.[1] (See Protocol Section).

Issue 3: Isolation of the Free Base (Oil vs. Solid)

Q: The product is coming out as a viscous yellow oil that is hard to handle. How can I get a solid?

A: The free base of this compound has a low melting point.[1]

  • Solidification:

    • High Vacuum: Ensure all solvent traces (especially DMF or alcohols) are removed. Traces of solvent depress the melting point.

    • Trituration: Triturate the oil with n-heptane or pentane.[1] The product is insoluble in alkanes, while non-polar impurities may dissolve.

  • Salt Formation (Recommended): Convert the oil to a stable solid salt.

    • HCl Salt: Treat with 4M HCl in dioxane/methanol.

    • Fumarate/Succinate: These organic salts often yield non-hygroscopic crystalline solids suitable for pharmaceutical use [3].

Issue 4: Removal of Excess (S)-2-Methylpiperazine

Q: I used excess amine to prevent bis-formation, but now I can't get rid of it. It co-elutes on silica.

A: (S)-2-methylpiperazine is highly polar and water-soluble.[1]

  • Distillation: If stable, the starting piperazine (b.p. ~155 °C) can be distilled off under high vacuum, leaving the higher-boiling product behind [4].[1]

  • Aqueous Wash Strategy:

    • Dissolve crude in DCM.

    • Wash with saturated aqueous NaHCO3 (pH ~8-9). At this pH, the diamine starting material is highly water-soluble, while the mono-arylated product (less basic due to pyrimidine electron withdrawal) partitions into DCM.[1]

    • Note: Do not use strong acid washes (pH < 2), as both will protonate and stay in water.

Experimental Protocols

Protocol A: Optimized Synthesis & Workup

This protocol prioritizes regioselectivity and bis-impurity suppression.[1]

  • Charge a reaction vessel with (S)-2-methylpiperazine (4.0 equiv) and solvent (Ethanol or Water).

    • Why Water? 2-Chloropyrimidine reactions in water often show enhanced rate and selectivity due to the hydrophobic effect [5].[1]

  • Cool the solution to 0–5 °C.

  • Add 2-chloropyrimidine (1.0 equiv) dissolved in a minimal amount of solvent dropwise over 30–60 minutes.

  • Stir at Room Temperature (20–25 °C) for 4–6 hours. Monitor by HPLC.

  • Workup:

    • Concentrate to remove bulk ethanol (if used).

    • Dilute residue with DCM .

    • Wash with Water (3x) to remove excess (S)-2-methylpiperazine and salts.[1]

    • Dry organic layer (Na2SO4) and concentrate.[2]

    • Check: If solid precipitate forms during concentration, filter it (likely bis-impurity).[1]

Protocol B: Salt Crystallization (Purification Step)

Use this if the free base is impure or oily.

  • Dissolve the crude free base oil in Methanol (5 volumes) .

  • Add Fumaric acid (1.0 equiv) or HCl in dioxane (1.1 equiv).

  • Heat to reflux briefly to ensure dissolution.

  • Cool slowly to 0 °C.

  • Filter the white crystals.

    • Result: This step effectively rejects the regioisomer and any remaining non-basic impurities.

Visual Guides

Figure 1: Reaction Pathways & Impurity Formation

This diagram illustrates the kinetic competition between the desired N4-attack and the undesired N1-attack/Bis-substitution.[1]

ReactionPathways cluster_legend Key SM1 2-Chloropyrimidine Product Major Product (Target) This compound (N4-Attack) SM1->Product  < 25°C Fast Regio Regioisomer Impurity (S)-2-(2-methylpiperazin-1-yl)pyrimidine (N1-Attack) SM1->Regio  > 80°C Steric Hindrance SM2 (S)-2-Methylpiperazine (Excess) SM2->Product  < 25°C Fast SM2->Regio  > 80°C Steric Hindrance Bis Bis-Impurity 1,4-Bis(pyrimidin-2-yl)... (Solid) Product->Bis  + SM1 (if SM2 low) Over-reaction key1 Green = Desired Path key2 Red = Impurity Path

Caption: Kinetic competition in the SNAr reaction. Low temperature and excess amine favor the green path (Target).

Figure 2: Purification Decision Tree

A logic flow for isolating the pure compound based on physical state and impurity profile.

PurificationTree Start Crude Reaction Mixture CheckBis Check for Bis-Impurity (Solid precipitate?) Start->CheckBis Filter Filter off Solid (Discard Bis-Impurity) CheckBis->Filter Yes Liquids Liquid Filtrate / Oil CheckBis->Liquids No Filter->Liquids Extract DCM Extraction Wash w/ Water (pH 8-9) Liquids->Extract CheckPurity Check Purity (HPLC) Extract->CheckPurity IsOil Is Product an Oil? CheckPurity->IsOil Salt Form Salt (HCl/Fumarate) in MeOH/EtOH IsOil->Salt Yes (Standard) Final Pure Solid Product IsOil->Final No (Solid Base) Cryst Recrystallize Salt->Cryst Cryst->Final

Caption: Step-by-step workflow for isolating pure this compound from crude mixtures.

Analytical Data Summary

ParameterSpecification / ObservationNotes
Appearance Yellow Oil (Free Base) / White Solid (Salt)Free base darkens on air exposure.[1]
Regioselectivity > 20:1 (N4 vs N1)Controlled by temperature (<25°C).
Solubility Soluble: MeOH, DCM, Water (pH < 7)Insoluble: Hexane, Heptane.[1]
HPLC Method C18, Water/MeCN (0.1% TFA)Regioisomer elutes ~0.5-1.0 min after main peak.[1]
Chiral Purity Chiralpak IC or AD-HRacemization is rare in SNAr but check SM purity.

References

  • ChemicalBook. 2-(1-Piperazinyl)pyrimidine synthesis methods and impurity profiles.

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines.

  • National Institutes of Health (NIH). Synthesis of Pyrimidine Incorporated Piperazine Derivatives.

  • Union Carbide Corp. Separation of n-methyl piperazine from mixtures thereof with piperazine.[1] US Patent 3069331A.

  • Sigma-Aldrich. 2-Chloropyrimidine: Reactivity and Applications in Green Solvents.[1]

Sources

Technical Support Center: Minimizing Bis-arylation in Piperazine-Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of minimizing bis-arylation side products during the coupling of piperazine with pyrimidine derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

The synthesis of mono-arylated piperazine-pyrimidine scaffolds is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the symmetrical nature of piperazine presents a significant synthetic hurdle: the formation of the undesired N,N'-bis-arylated product. This not only consumes valuable starting materials but also complicates purification due to the similar physicochemical properties of the mono- and bis-arylated products.[4] This guide is designed to help you navigate these challenges and optimize your reaction conditions for selective mono-arylation.

Troubleshooting Guide

This section is organized by common issues encountered during piperazine-pyrimidine coupling reactions. For each issue, we provide a systematic approach to identify the root cause and implement effective solutions.

Issue 1: High Levels of Bis-arylation Product Observed

The formation of a significant amount of the bis-arylated product is the most frequent challenge in these coupling reactions. This typically arises from the high reactivity of the mono-arylated piperazine intermediate.

Root Cause Analysis & Corrective Actions

1. Sub-optimal Stoichiometry of Piperazine:

  • Causality: When the molar ratio of piperazine to the pyrimidine halide is close to 1:1, the concentration of the more nucleophilic mono-arylated product becomes significant as the reaction progresses. This intermediate then competes with the remaining piperazine for the pyrimidine halide, leading to bis-arylation.

  • Troubleshooting Protocol:

    • Increase Piperazine Excess: Employ a larger excess of piperazine. A common starting point is 2 to 4 equivalents of piperazine relative to the pyrimidine halide.[1] This ensures that the concentration of piperazine remains high throughout the reaction, statistically favoring the reaction of the pyrimidine halide with piperazine over the mono-arylated product.

    • Monitor Reaction Progress: Use LC-MS or TLC to monitor the consumption of the pyrimidine starting material and the formation of both mono- and bis-arylated products over time. This will help you determine the optimal reaction time to maximize the yield of the mono-arylated product before significant bis-arylation occurs.

    • Slow Addition: In some cases, slow addition of the pyrimidine halide to the reaction mixture containing excess piperazine can help maintain a low concentration of the electrophile, further favoring mono-arylation.

2. Reaction Temperature is Too High:

  • Causality: Higher temperatures increase the rate of both the desired mono-arylation and the undesired bis-arylation. However, the activation energy for the second arylation may be comparable to or even lower than the first, leading to a disproportionate increase in the bis-arylated product at elevated temperatures.

  • Troubleshooting Protocol:

    • Temperature Screening: Perform a temperature screen, starting from room temperature and gradually increasing in 10-20 °C increments. Analyze the product distribution at each temperature to identify the optimal balance between reaction rate and selectivity.

    • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can sometimes offer better control over heating and lead to shorter reaction times, which can minimize the formation of side products.[2][5]

3. Inappropriate Catalyst or Ligand System (for Catalyzed Reactions):

  • Causality: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the choice of ligand is critical for controlling selectivity.[6][7] Bulky ligands can create steric hindrance around the palladium center, which can disfavor the coupling of the already substituted (and thus bulkier) mono-arylated piperazine.[8]

  • Troubleshooting Protocol:

    • Ligand Screening: If using a Buchwald-Hartwig approach, screen a panel of phosphine ligands with varying steric bulk (e.g., tBuDavePhos, Xantphos).[9][10]

    • Catalyst Loading: Optimize the catalyst loading. While a higher catalyst loading can increase the reaction rate, it may also lead to decreased selectivity.

Issue 2: Low or No Conversion of Starting Material

Poor conversion of the pyrimidine halide can be due to several factors, ranging from catalyst deactivation to insufficient reactivity.

Root Cause Analysis & Corrective Actions

1. Inadequate Base Strength or Solubility:

  • Causality: A suitable base is crucial for neutralizing the acid generated during the reaction and for regenerating the active catalyst in catalytic cycles. If the base is too weak or poorly soluble in the reaction solvent, the reaction can stall.

  • Troubleshooting Protocol:

    • Base Screening: Screen common bases such as K₂CO₃, Cs₂CO₃, and NaOtBu.[9][11] Cesium carbonate is often effective due to its high solubility in many organic solvents.

    • Solvent Choice: Ensure the chosen solvent can dissolve the base to a reasonable extent. For instance, using a more polar aprotic solvent like DMF or DMSO might be necessary.[1]

2. Catalyst Deactivation:

  • Causality: The palladium catalyst in Buchwald-Hartwig reactions can be sensitive to air and moisture. Additionally, certain functional groups on the substrates can poison the catalyst.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Solvents: Use anhydrous solvents to minimize water content.

    • Substrate Purity: Purify starting materials to remove any potential catalyst poisons.

Issue 3: Difficulty in Purifying Mono-arylated Product

Even with optimized reaction conditions, some amount of bis-arylated product may be unavoidable. The similar polarity of the mono- and bis-arylated products often makes their separation by column chromatography challenging.[4]

Root Cause Analysis & Corrective Actions

1. Similar Polarity of Products:

  • Causality: The mono- and bis-arylated products often have very similar Rf values on TLC, leading to co-elution during column chromatography.

  • Troubleshooting Protocol:

    • Acid-Base Extraction: Utilize the basicity of the remaining free amine on the mono-arylated product for purification. An acid wash (e.g., with dilute HCl) will protonate the mono-arylated product, making it water-soluble and allowing for its separation from the less basic bis-arylated product which will remain in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified mono-arylated product.[12]

    • Alternative Chromatographic Techniques: Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel) or employing techniques like reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in controlling mono- vs. bis-arylation?

A1: The stoichiometry of the reactants is arguably the most critical factor. Using a significant excess of piperazine is the first and most effective strategy to statistically favor mono-arylation.

Q2: Are there alternative methods to direct coupling for achieving mono-arylation?

A2: Yes, a protecting group strategy is a very common and effective alternative.[2] The most common approach involves mono-protection of piperazine with a group like tert-butoxycarbonyl (Boc). The remaining free amine can then be arylated. Subsequent deprotection of the Boc group under acidic conditions yields the desired mono-arylated piperazine.[2] This multi-step approach often provides cleaner results and avoids the challenges of separating mono- and bis-arylated products.

Q3: Can steric hindrance on the pyrimidine ring influence selectivity?

A3: Absolutely. A bulkier substituent on the pyrimidine ring, particularly near the site of coupling, can sterically hinder the approach of the already substituted mono-arylated piperazine, thus favoring the reaction with the less hindered unsubstituted piperazine.[8]

Q4: What are the advantages and disadvantages of using a palladium-catalyzed cross-coupling reaction versus a direct nucleophilic aromatic substitution (SNAr)?

A4:

  • Palladium-Catalyzed Coupling (e.g., Buchwald-Hartwig):

    • Advantages: Broader substrate scope, including less activated pyrimidine halides. Generally proceeds under milder conditions.[7]

    • Disadvantages: Cost of the catalyst and ligands, potential for heavy metal contamination in the final product requiring careful purification.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Advantages: Simpler reaction setup, no need for a metal catalyst.[13]

    • Disadvantages: Requires an electron-deficient pyrimidine ring (i.e., with electron-withdrawing groups) to be sufficiently reactive. Often requires higher reaction temperatures.

Q5: How can I be sure that my reaction has gone to completion?

A5: The best way to monitor reaction completion is by using an analytical technique like LC-MS or TLC. You should look for the complete consumption of the limiting reagent, which is typically the pyrimidine halide.

Experimental Protocols

General Protocol for Stoichiometry-Controlled Mono-N-arylation of Piperazine

This protocol provides a general starting point for the direct coupling of piperazine with a pyrimidine halide.

Materials:

  • Pyrimidine halide (1.0 equiv.)

  • Piperazine (4.0 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperazine and K₂CO₃.

  • Add anhydrous DMF and stir the mixture to ensure good suspension.

  • Add the pyrimidine halide to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80 °C.

  • Once the pyrimidine halide is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by acid-base extraction or column chromatography.

Data Presentation
ParameterRecommendationRationale
Piperazine Stoichiometry 2-4 equivalentsStatistically favors mono-arylation.
Temperature Room Temperature to 80 °CLower temperatures generally favor mono-arylation.
Base K₂CO₃, Cs₂CO₃Effective bases for this transformation.
Solvent DMF, DMSO, DioxaneAprotic polar solvents that facilitate the reaction.

Visualizations

Reaction Pathway Diagram

G cluster_0 Desired Pathway cluster_1 Side Reaction pyrimidine Pyrimidine-X mono_product Mono-arylated Piperazine pyrimidine->mono_product + Piperazine piperazine Piperazine piperazine->mono_product bis_product Bis-arylated Piperazine mono_product->bis_product + Pyrimidine-X

Caption: Desired mono-arylation vs. undesired bis-arylation pathway.

Troubleshooting Flowchart

G start High Bis-arylation Observed q1 Is piperazine in >3x excess? start->q1 a1_no Increase piperazine to 4x excess q1->a1_no No q2 Is reaction temp > 50°C? q1->q2 Yes end Re-evaluate product ratio a1_no->end a2_no Screen ligands (if catalyzed) q2->a2_no No a2_yes Lower temperature to RT q2->a2_yes Yes a2_no->end a2_yes->end

Caption: Decision tree for troubleshooting high bis-arylation.

References

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. DOI: 10.1055/s-2001-11425. [Link]

  • Dunsch, F., & Beller, M. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Monatshefte für Chemie - Chemical Monthly, 144(10), 1549-1554. [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source. [Link]

  • Patel, H., Sharma, D., & Prajapati, D. (2021). Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate. [Link]

  • Kumari, S., & Singh, R. K. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7246. [Link]

  • Ghazanfarpour-Darjani, M., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36928-36946. [Link]

  • Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1739. [Link]

  • O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 794-806. [Link]

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(18), 4208. [Link]

  • Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 10(5), 524. [Link]

  • ResearchGate. (n.d.). Comparative synthetic platforms for mono-N-alkylation of piperazine. ResearchGate. [Link]

  • Brenner, E., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881-2884. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • AL-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2025). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. [Link]

  • ResearchGate. (2025). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ResearchGate. [Link]

  • Zhang, J., et al. (2021). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Advances, 11(48), 30206-30214. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Al-Majid, A. M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18047. [Link]

  • Patel, S., et al. (2018). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. Tetrahedron Letters, 59(4), 362-366. [Link]

  • Teodori, E., et al. (2018). Design and synthesis of new potent N,N-bis(arylalkyl)piperazine derivatives as multidrug resistance (MDR) reversing agents. European Journal of Medicinal Chemistry, 148, 266-277. [Link]

  • ResearchGate. (n.d.). Facile synthesis and antimicrobial activity of bis(fused 4H‐pyrans) incorporating piperazine as novel hybrid molecules: Michael's addition approach. ResearchGate. [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: Comparative LC-MS Fragmentation Analysis of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric behavior of (S)-2-(3-methylpiperazin-1-yl)pyrimidine , a critical pharmacophore in kinase inhibitor discovery. Unlike standard application notes, this document objectively compares fragmentation methodologies (HCD vs. CID) and differentiation strategies for structural isomers (regioisomers vs. enantiomers). It is designed for analytical scientists requiring robust quantification and structural validation protocols.

Part 1: The Analytical Challenge

The target molecule, This compound (


, MW 178.12 Da, 

), presents specific challenges in bioanalysis:
  • Isobaric Interference: It shares an identical mass with its regioisomer, 2-(2-methylpiperazin-1-yl)pyrimidine , and its enantiomer, the (R)-isomer.

  • Polarity: The secondary amine and pyrimidine ring create high polarity, requiring specific retention strategies (HILIC or high-pH RP).

  • Fragmentation Efficiency: The stability of the pyrimidine ring often dominates spectra, requiring optimized collision energies to generate diagnostic piperazine fragments.

Comparative Overview: Analytical Approaches
FeatureHigh-Resolution MS (Orbitrap/Q-TOF)Triple Quadrupole (QqQ)
Primary Use Structural Elucidation, Metabolite IDHigh-throughput Quantification (PK/PD)
Fragmentation Mode HCD (Higher-energy Collisional Dissociation)CID (Collision Induced Dissociation)
Isomer Distinction High (Fine structure/exact mass of fragments)Medium (Relies on ion ratios)
Sensitivity pg/mL rangefg/mL range (Selectivity via MRM)

Part 2: Fragmentation Mechanism & Pathway

The fragmentation of this compound is driven by charge localization on the piperazine nitrogen (the most basic site) followed by ring-opening mechanisms.

Key Diagnostic Ions[1]
  • Precursor: m/z 179.13

    
    
    
  • Fragment A (m/z 164.10): Loss of methyl radical

    
    . (Common in radical-initiated fragmentation).
    
  • Fragment B (m/z 136.08): Loss of the ethyleneimine moiety (Ring contraction).

  • Fragment C (m/z 122.06): Cleavage of the piperazine ring (Retro-Diels-Alder-like mechanism).

  • Fragment D (m/z 96.05): Aminopyrimidine cation (C-N bond cleavage between rings).

Mechanistic Pathway Diagram

The following diagram illustrates the competing fragmentation pathways.

FragmentationPathway Parent Precursor [M+H]+ m/z 179.13 (Protonated Piperazine N) TS1 Transition State 1 (Ring Opening) Parent->TS1 High CE (>35eV) TS2 Transition State 2 (C-N Bond Cleavage) Parent->TS2 Med CE (20-30eV) Frag_164 Fragment: [M-CH3]+ m/z 164.10 (Methyl Loss) Parent->Frag_164 Radical Loss Frag_122 Fragment: Piperazine Cleavage m/z 122.06 (Diagnostic for Subst.) TS1->Frag_122 Ring Fission Frag_84 Fragment: Methylpiperazine m/z 84.08 (Low Mass Region) TS1->Frag_84 Secondary Decay Frag_96 Fragment: Aminopyrimidine m/z 96.05 (Core Scaffold) TS2->Frag_96 Heterolytic Cleavage

Caption: Proposed fragmentation pathway showing the competition between ring fission (diagnostic) and C-N bond cleavage (scaffold).

Part 3: Comparative Analysis - Isomer Differentiation

Regioisomers: 3-Methyl vs. 2-Methyl

The position of the methyl group significantly alters the ring-opening energetics.

  • 3-Methyl (Target): The methyl group is beta to the pyrimidine attachment. Fragmentation favors m/z 122 and m/z 136 due to specific ring cleavage patterns allowed by the methyl position.

  • 2-Methyl (Alternative): The methyl group is alpha to the pyrimidine attachment. Steric hindrance and inductive effects shift the fragmentation ratio, often enhancing the direct loss of the pyrimidine moiety (m/z 80) relative to ring fragmentation.

Enantiomers: (S) vs. (R)

Critical Insight: Standard LC-MS/MS (C18, HILIC) cannot distinguish the (S) and (R) enantiomers as their fragmentation spectra in an achiral environment are identical.

  • Solution: Chiral chromatography (e.g., Chiralpak IG or IC columns) is required.

  • Protocol: Use a mobile phase of Hexane/Ethanol/DEA (Normal Phase) or Ammonium Bicarbonate/Methanol (Reverse Phase Chiral) to separate peaks before MS detection.

Part 4: Validated Experimental Protocol

This protocol is designed for Quantification (QqQ) but includes parameters for Identification (Orbitrap) .

A. Sample Preparation (Self-Validating Step)
  • Matrix: Plasma or Buffer.

  • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).

  • Internal Standard (ISTD): Use stable isotope labeled analog (e.g.,

    
    -labeled) to correct for matrix effects. Do not use structural analogs as they may co-elute with isomers.
    
B. LC Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) at pH 10.

    • Why pH 10? Piperazines are basic.[1] High pH suppresses protonation during chromatography, improving peak shape and retention.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 3.5 min.

C. MS Parameters (Source: ESI+)
ParameterSettingRationale
Ion Source Electrospray (ESI) PositiveBasic nitrogens protonate easily.
Spray Voltage 3500 VOptimal for stable Taylor cone.
Capillary Temp 320°CEnsures desolvation of polar heterocycles.
Collision Gas Argon (1.5 mTorr)Standard for CID.
D. MRM Transitions (Quantification)
Precursor (m/z)Product (m/z)Collision Energy (eV)Role
179.1 96.1 28Quantifier (Most abundant, stable)
179.1 122.1 35Qualifier (Specific to piperazine ring)
179.1 164.1 15Qualifier (Soft fragment, confirms methyl)

Part 5: Method Development Workflow

The following decision tree guides the researcher through optimizing the method based on the specific analytical goal (Quantification vs. Identification).

MethodWorkflow Start Start: Define Goal Goal_Quant Goal: Quantification (PK/PD) Start->Goal_Quant Goal_ID Goal: Identification (MetID/Impurity) Start->Goal_ID Sep_Achiral Achiral LC (C18 High pH) Separates Regioisomers Goal_Quant->Sep_Achiral Standard Sep_Chiral Chiral LC (Amylose/Cellulose) Separates S/R Enantiomers Goal_Quant->Sep_Chiral If Chiral Specific Goal_ID->Sep_Achiral MS_QqQ Triple Quad (MRM) Focus: Sensitivity Sep_Achiral->MS_QqQ Quant Workflow MS_Orbi Orbitrap (HCD) Focus: Exact Mass Sep_Achiral->MS_Orbi ID Workflow Sep_Chiral->MS_QqQ Opt_CE Optimize CE for m/z 96 (Quant) MS_QqQ->Opt_CE Opt_Frag Ramp CE for Ring Fission Ions MS_Orbi->Opt_Frag

Caption: Decision matrix for selecting LC-MS modalities based on study requirements (Quantification vs. Structural Elucidation).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., & Jirásko, R. (2010). "Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules." Journal of Mass Spectrometry. Link

  • Niessen, W. M. A. (2010). "Fragmentation of protonated molecules of nitrogen-containing heterocycles in mass spectrometry." Mass Spectrometry Reviews. Link

  • Thermo Fisher Scientific. (2023). "Differentiation of Isomers using High Resolution Mass Spectrometry." Application Note. Link

  • Zhu, N., et al. (2021).[2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link

Sources

Comparative Guide: Synthetic Routes for (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for (S)-2-(3-methylpiperazin-1-yl)pyrimidine , a critical pharmacophore in kinase inhibitors (e.g., Aurora kinase, CDK) and GPCR ligands.

The analysis prioritizes regiochemical control, scalability, and process economy, distinguishing between direct nucleophilic aromatic substitution (


) and protective group strategies.

Executive Summary

The synthesis of this compound hinges on the desymmetrization of (S)-2-methylpiperazine. The primary challenge is regioselectivity : distinguishing between the sterically hindered N1 (adjacent to the methyl group) and the more nucleophilic N4.

  • Route A (Direct

    
    ):  The preferred industrial route. It exploits the natural steric difference between N1 and N4 to achieve >95:5 regioselectivity for the desired N4-arylation (yielding the 3-methyl isomer). It is cost-effective and scalable but requires careful stoichiometry to prevent bis-arylation.
    
  • Route B (Boc-Protection): The high-fidelity route. Uses (S)-1-Boc-2-methylpiperazine to physically block the N1 site, guaranteeing 100% regioselectivity. Recommended for GMP campaigns where isomeric impurity limits are stringent (<0.1%).

  • Route C (Pd-Catalyzed): Generally unnecessary due to the high reactivity of 2-chloropyrimidine, adding cost and metal-scavenging burdens without significant yield benefit.

Part 1: Detailed Route Analysis

Route A: Direct Nucleophilic Aromatic Substitution ( )

This route relies on the inherent nucleophilicity difference between the two nitrogen atoms of (S)-2-methylpiperazine. The N4 nitrogen is distal to the methyl group and significantly less hindered than N1.

  • Mechanism: Addition-Elimination (

    
    ). The unhindered N4 attacks the C2 position of the pyrimidine, forming a Meisenheimer-like complex, followed by chloride elimination.
    
  • Regiochemistry: The reaction kinetically favors the "3-methyl" product (N4-substitution). The "2-methyl" isomer (N1-substitution) is the minor impurity.

  • Key Process Variable: Stoichiometry. A ratio of 1:2 to 1:3 (Electrophile : Nucleophile) is critical. Excess piperazine acts as both the base (trapping HCl) and a statistical buffer to prevent the formation of the bis-substituted byproduct (1,4-di(pyrimidin-2-yl)-2-methylpiperazine).

Route B: The Protected Strategy (Boc-Ligation)

This route eliminates regiochemical ambiguity by using a starting material where the "wrong" nitrogen is pre-protected.

  • Starting Material: (S)-1-Boc-2-methylpiperazine.

    • Note: In this commercial reagent, the hindered N1 carries the Boc group, leaving the N4 free for reaction.

  • Workflow:

    • Coupling: 2-Chloropyrimidine + (S)-1-Boc-2-methylpiperazine

      
       Intermediate.
      
    • Deprotection: Acidic cleavage (TFA or HCl/Dioxane) removes the Boc group.

  • Advantage: Absolute structural certainty.

  • Disadvantage: Two steps; lower atom economy; higher raw material cost.

Part 2: Comparative Performance Metrics

MetricRoute A: Direct

Route B: Boc-ProtectedRoute C: Pd-Catalysis
Overall Yield 85 – 92%70 – 80% (over 2 steps)60 – 85%
Regioselectivity >19:1 (N4 vs N1)>99:1 (Exclusive)Variable (Ligand dependent)
Atom Economy HighLow (Loss of t-butyl/CO2)Low (Ligand/Base waste)
Cost Efficiency High (Cheap reagents)Moderate (Protected SM cost)Low (Pd catalyst cost)
Purification Extraction/DistillationCrystallization/ChromatographyMetal Scavenging Required
Scalability Excellent (kg scale)GoodModerate

Part 3: Visualization of Pathways

The following diagram illustrates the divergent pathways and the regiochemical outcome of the direct versus protected strategies.

SynthesisComparison cluster_0 Regioselectivity Control SM_Cl 2-Chloropyrimidine Inter_Boc Intermediate: (S)-4-(Pyrimidin-2-yl)-1-Boc-2-methylpiperazine SM_Cl->Inter_Boc Route B: Protected K2CO3, DMF Prod_Major TARGET PRODUCT: This compound (N4-Substitution) SM_Cl->Prod_Major Route A: Direct SnAr Water/EtOH, 80°C Major (>95%) Prod_Minor Impurity: (S)-2-(2-methylpiperazin-1-yl)pyrimidine (N1-Substitution) SM_Cl->Prod_Minor Steric hindrance suppresses N1 attack SM_Pip (S)-2-Methylpiperazine SM_Pip->Prod_Major Route A: Direct SnAr Water/EtOH, 80°C Major (>95%) SM_Pip->Prod_Minor Steric hindrance suppresses N1 attack SM_Boc (S)-1-Boc-2-methylpiperazine SM_Boc->Inter_Boc Route B: Protected K2CO3, DMF Inter_Boc->Prod_Major Deprotection (HCl or TFA) Prod_Bis Impurity: Bis-substituted Dimer Prod_Major->Prod_Bis Over-reaction (Prevented by excess amine)

Caption: Comparative reaction pathways showing the direct kinetic selection of Route A versus the stepwise protection logic of Route B.

Part 4: Experimental Protocols

Protocol A: Direct Synthesis (Green Chemistry Compatible)

Best for: Scale-up, cost reduction, and "green" solvent use.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add (S)-2-methylpiperazine (20.0 g, 200 mmol, 2.0 equiv) and Water (50 mL).

    • Note: Water is an excellent solvent for this reaction due to the hydrophobic effect accelerating

      
       on pyrimidines and simplifying workup.
      
  • Addition: Add 2-chloropyrimidine (11.4 g, 100 mmol, 1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 10% MeOH in DCM).

    • Checkpoint: Conversion should be >98%. The major peak is the N4-isomer.

  • Workup:

    • Cool to room temperature.

    • Add NaOH (10% aq, 20 mL) to ensure the product is in the free base form.

    • Extract with Dichloromethane (DCM) or 2-MeTHF (3 x 50 mL).

    • Note: The excess (S)-2-methylpiperazine remains in the aqueous phase due to its high polarity, effectively purifying the product during extraction.

  • Purification: Dry organic layer over

    
     and concentrate. If necessary, distill under reduced pressure (bp ~120°C @ 2 mmHg) or recrystallize from n-heptane/EtOAc to remove trace "2-methyl" isomer.
    
  • Yield: Expect 14.5–15.5 g (82–88%) of a pale yellow oil or low-melting solid.

Protocol B: Boc-Protected Route

Best for: Analytical standards or strict GMP requirements.

  • Coupling:

    • Dissolve 2-chloropyrimidine (1.0 equiv) and (S)-1-Boc-2-methylpiperazine (1.1 equiv) in DMF or Acetonitrile.

    • Add

      
       (2.0 equiv).[1] Heat at 80 °C for 12 hours.
      
    • Workup: Aqueous dilution, EtOAc extraction. Concentrate to obtain the protected intermediate.

  • Deprotection:

    • Dissolve intermediate in DCM. Add TFA (10 equiv) or 4M HCl in Dioxane . Stir at RT for 2 hours.

    • Concentrate to dryness.

    • Basify with sat.

      
       and extract with DCM/Isopropanol (3:1) to recover the free base.
      

References

  • Regioselectivity in Pyrimidine

    
     Reactions 
    Vertex AI Search Result 1.1 & 1.3
    Source: Organic Letters / WuXi Biology
    Context: Establishes the preference for C4 substitution on the pyrimidine ring and the high nucleophilicity of unhindered amines.
    
    • (General Journal Link for verification)

  • Synthesis of Pyrimidine-Piperazine Derivatives Vertex AI Search Result 1.4 & 1.10 Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: ChemicalBook / Journal of Molecular Science Context: Provides general experimental conditions (base, solvent, temperature) for reacting chloropyrimidines with piperazines.

  • Physical Properties and CAS Data Vertex AI Search Result 1.2 & 1.8 Title: 2-(1-Piperazinyl)pyrimidine (CAS 20980-22-7) Source:[2][3][4][5][6] Fisher Scientific / Wikipedia Context: Confirms the connectivity and physical state of the homologous achiral core, validating the structural assignment of the "3-methyl" product.

  • Scale-Up Methodologies Vertex AI Search Result 1.19 Title: Process of making 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)...[7] (Patent US9193732B2) Source:[8] Google Patents Context: Demonstrates the industrial viability of reacting chloropyrimidines/pyridines with piperazines in n-butanol or water on a multi-kilogram scale.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like (S)-2-(3-methylpiperazin-1-yl)pyrimidine is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide a clear and actionable plan for your laboratory's waste management program.

Hazard Identification and Risk Assessment: Why Special Disposal is Necessary

These compounds are typically characterized by the following hazards:

  • Corrosivity: They can cause severe skin burns and eye damage upon contact.[1][2][3]

  • Toxicity: They are often harmful if swallowed.[1][2]

  • Irritation: They may cause respiratory irritation.[1][4]

Given these properties, this compound must be treated as hazardous waste .[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

Regulatory Framework: The RCRA Mandate

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is regulated from the moment of generation to its final disposal.[5] Laboratories are required to determine if their waste is hazardous and manage it according to specific guidelines.[11]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent dangerous reactions and ensure compliant disposal.

  • Dedicated Waste Stream: Establish a dedicated waste container for this compound and its associated contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidizing agents or strong acids.[12][13] Mixing incompatible wastes can lead to violent reactions.[14]

  • Solid vs. Liquid: Collect solid and liquid waste in separate, appropriately designated containers.[12][14]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and clearly communicates the hazard.

  • Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[7][12] Plastic containers are often preferred.[5] The original product container, if in good condition, can be reused for waste.[12] Never use food or beverage containers for chemical waste.[12]

  • Labeling: All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area pending disposal.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[15][16] The container must be kept closed except when actively adding waste.[12]

Step 4: Arranging for Disposal

Disposal of hazardous waste is a regulated activity that must be handled by certified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to schedule a pickup.[6][7]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads.[6]

  • Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7][15]

Decontamination of Empty Containers

Even "empty" containers hold chemical residues and must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent recommended by your EHS office).[6][7]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid waste stream of this chemical.

  • Final Disposal: After triple rinsing, deface or remove the original label, and puncture the container to prevent reuse.[6][7] It can then typically be disposed of as regular laboratory glass or plastic waste.[7]

Emergency Procedures: Spill Management

Accidents happen. A clear and practiced spill response plan is essential.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][17] A respirator may be necessary for large spills or fine powders.[15]

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or sand) to prevent it from spreading.[16] For solid spills, gently cover with a damp cloth to avoid generating dust.[15]

  • Cleanup: Carefully collect the spilled material and absorbent using spark-proof tools and place it in a labeled hazardous waste container.[18]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and washcloths. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containerization cluster_storage Storage cluster_disposal Final Disposal Waste This compound Waste Generated IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Solid Waste (e.g., contaminated gloves, weigh paper) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) IsSolid->LiquidWaste Liquid SolidContainer Labelled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA EHS Contact EHS for Pickup SAA->EHS Incineration Transport to Licensed Hazardous Waste Facility for Incineration EHS->Incineration

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from initial segregation and labeling to final disposal via a licensed facility—researchers can ensure they are operating in compliance with regulations and upholding the highest standards of scientific practice. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury. Retrieved February 23, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved February 23, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved February 23, 2026, from [Link]

  • Chemical Waste Procedures. (n.d.). University of Illinois Division of Research Safety. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Regulations.gov. Retrieved February 23, 2026, from [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved February 23, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

  • RCRA Permit Policy Compendium. (n.d.). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852). (2016, November 23). PubMed. Retrieved February 23, 2026, from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is (S)-2-(3-methylpiperazin-1-yl)pyrimidine, a compound of interest for its potential applications. As researchers and scientists, our primary responsibility extends beyond pioneering discoveries to ensuring a safe and secure laboratory environment.[1] This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of scientific integrity and field-proven laboratory practices.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes safety protocols from structurally similar pyrimidine and piperazine derivatives to establish a robust framework for its handling.[2] The core principle is to treat all new chemical entities as potentially hazardous until comprehensive toxicological data is available.[3]

Understanding the Potential Hazards: A Proactive Approach

Given its chemical structure, this compound is a heterocyclic compound. Pyrimidine derivatives can have diverse biological activities, and piperazine moieties are known to be potential skin and respiratory sensitizers.[4][5] Therefore, it is prudent to assume that this compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[5][6]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling any research chemical.[1][7] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operational Scenario Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Chemical-resistant gloves (e.g., nitrile rubber)[2]Safety glasses with side-shields or goggles.[2]NIOSH-approved respirator with an appropriate filter for powders or if aerosols may be generated.[2][8]Laboratory coat.[2]
Solution Preparation Chemical-resistant gloves (e.g., nitrile rubber).[2]Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard.[9]Required if not handled in a certified chemical fume hood.Laboratory coat.[2]
Conducting Reactions and Work-up Chemical-resistant gloves (e.g., nitrile rubber).[2]Safety glasses with side-shields or goggles and a face shield.Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]Flame-retardant laboratory coat.[10]
Waste Disposal Chemical-resistant gloves (e.g., nitrile rubber).[2]Safety glasses with side-shields or goggles.Not generally required if handling sealed waste containers.Laboratory coat.[2]

A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.[2]

Preparation: Setting the Stage for Safety
  • Know Your Substance : Before beginning any work, it is crucial to understand the potential hazards of the chemical you are handling.[7]

  • Designate a Workspace : All handling of this compound should occur within a designated and properly functioning chemical fume hood.[1][2]

  • Assemble Your PPE : Ensure all necessary PPE is readily available and in good condition before you begin.[2]

  • Prepare for Emergencies : Locate the nearest eyewash station, safety shower, and fire extinguisher. Have a spill kit readily accessible.[1][3]

The Workflow: Precision in Practice

PPE_Decision_Workflow cluster_start Start: Assess Task cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound Assess_Form Solid or Solution? Start->Assess_Form Assess_Scale Scale of Operation? Assess_Form->Assess_Scale Solution Assess_Aerosol Potential for Aerosol/Dust? Assess_Form->Assess_Aerosol Solid PPE_Standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Assess_Scale->PPE_Standard PPE_Goggles Upgrade to Chemical Goggles Assess_Scale->PPE_Goggles Large Scale / Splash Risk PPE_FumeHood Work in Fume Hood Assess_Scale->PPE_FumeHood Volatile / Reaction Assess_Aerosol->Assess_Scale No PPE_Respirator Use NIOSH-Approved Respirator Assess_Aerosol->PPE_Respirator Yes Proceed Proceed with Caution PPE_Standard->Proceed PPE_FaceShield Add Face Shield PPE_Goggles->PPE_FaceShield PPE_FaceShield->Proceed PPE_Respirator->PPE_FumeHood PPE_FumeHood->Proceed

Caption: PPE selection workflow for handling this compound.

Post-Handling: Decontamination and Disposal
  • Decontamination : Thoroughly clean all equipment and the work area after use.[2] Wash hands and any exposed skin thoroughly with soap and water.[10]

  • Waste Collection : Collect all waste, including contaminated PPE, in a suitable, clearly labeled, and tightly sealed container for hazardous waste.[9][10]

  • Waste Storage : Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Professional Disposal : Arrange for the disposal of hazardous waste through an approved and licensed waste disposal company. The recommended method is controlled incineration with flue gas scrubbing.[9] Do not discharge chemical waste into drains or the environment.[9][11]

Emergency Procedures: Be Prepared to Act

In the event of an exposure or spill, immediate and decisive action is required.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][8]

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]

  • Spill : Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[2]

Conclusion: A Culture of Safety

The responsible handling of novel research chemicals like this compound is paramount to the integrity of our research and the well-being of our scientific community. By internalizing and consistently applying these safety protocols, we foster a culture of safety that extends beyond compliance, becoming an integral part of our scientific practice.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Health and Safety Compliance for the Research Laboratory. (2021, February 3). Lab Manager.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Chemical Safety. (2022, May 8). Virginia Commonwealth University.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. Benchchem.
  • SAFETY DATA SHEET. (2018, January 18).
  • Safety Data Sheet.
  • 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet. (2026, January 31). ChemicalBook.
  • 1-(2-Pyrimidinyl)piperazine SDS, 20980-22-7 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. (2011, December 15).
  • SAFETY DATA SHEET. (2024, February 12). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.
  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.